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4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid Documentation Hub

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  • Product: 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid
  • CAS: 486422-70-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid

Introduction: Unveiling a Molecule of Interest in Modern Drug Discovery 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid is a fascinating molecule that stands at the intersection of several key areas in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Molecule of Interest in Modern Drug Discovery

4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid is a fascinating molecule that stands at the intersection of several key areas in medicinal chemistry. Its structure marries the well-established pharmacophore of an arylpiperazine, a common motif in centrally acting agents, with a boronic acid functionality, a versatile anchor for covalent interactions and a key player in synthetic chemistry. The sulfonyl linker further modulates the electronic and conformational properties of the molecule. This unique combination suggests potential applications in the development of targeted therapies, particularly as enzyme inhibitors or as probes for chemical biology.[1][2] Phenylboronic acids and their derivatives are recognized as adaptable building blocks for smart biomaterials, enabling precision in therapeutic and diagnostic applications due to their reversible covalent interactions with cis-diols.[3]

This guide provides a comprehensive overview of the predicted physicochemical properties of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid, alongside detailed, field-proven experimental protocols for their determination. While specific experimental data for this exact molecule is not extensively available in public literature, we can infer its properties based on closely related analogs and established principles of medicinal chemistry. The methodologies outlined herein are designed to be self-validating and provide researchers with a robust framework for characterizing this and other novel boronic acid derivatives.

Predicted Physicochemical Profile

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid, we can predict the following key parameters based on its structural components and data from analogous compounds.

PropertyPredicted Value/RangeRationale and Comparative Insights
Molecular Formula C₁₂H₁₉BN₂O₄SBased on the chemical structure.
Molecular Weight 298.17 g/mol Calculated from the molecular formula.
pKa Boronic Acid: ~8.5 - 9.5; Piperazine Nitrogen: ~7.5 - 8.5Phenylboronic acids typically have a pKa in the range of 8.64–8.90.[4] The electron-withdrawing sulfonyl group is expected to lower the pKa of the boronic acid. The basicity of the piperazine nitrogen will be influenced by the ethyl substituent.
Aqueous Solubility Low to ModeratePhenylboronic acid itself has a relatively low water solubility (around 2 g/100 cm³ at 20°C).[5] The presence of the ionizable piperazine and boronic acid groups suggests that solubility will be highly pH-dependent. The sulfonyl group may decrease solubility in water.
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5This predicted range suggests a moderate lipophilicity, which is often a desirable trait for drug candidates to balance membrane permeability and aqueous solubility. The ethylpiperazine moiety contributes to the lipophilicity.
Hydrogen Bond Donors 2 (from the boronic acid hydroxyls)These are crucial for interactions with biological targets.
Hydrogen Bond Acceptors 5 (oxygens of the sulfonyl and boronic acid, and the piperazine nitrogens)Multiple acceptor sites can contribute to target binding and solubility.
Rotatable Bonds 4This suggests a degree of conformational flexibility, which can be important for fitting into a binding pocket.

Experimental Determination of Physicochemical Properties: A Practical Guide

The following section details the step-by-step experimental protocols for the accurate determination of the key physicochemical properties of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid.

Determination of Aqueous Solubility (pH-Dependent)

Rationale: Aqueous solubility is a critical factor influencing a drug's absorption and distribution. For ionizable compounds like 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid, solubility is expected to vary significantly with pH. A shake-flask method followed by HPLC quantification is a robust and widely accepted method.

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10) using standard buffer systems (e.g., phosphate, citrate).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze it using a validated HPLC method with UV detection. A calibration curve of the compound in the same mobile phase should be prepared to determine the concentration.[6]

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer.

Workflow for pH-Dependent Solubility Determination:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare pH Buffers B Add Excess Solid A->B C Equilibrate (Shake-Flask) B->C D Centrifuge C->D E Collect Supernatant D->E F HPLC Quantification E->F G Plot Solubility vs. pH F->G

Caption: Workflow for determining pH-dependent solubility.

Determination of pKa (Potentiometric Titration)

Rationale: The pKa values of the boronic acid and the piperazine nitrogen are crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a direct and accurate method for pKa determination.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent (e.g., methanol or DMSO) if solubility is low.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

  • Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic piperazine nitrogen.

  • Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic boronic acid.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Specialized software can be used for more accurate determination from the titration curve.

Determination of logP (Shake-Flask Method)

Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and potential for off-target effects. The shake-flask method is the gold standard for logP determination.

Experimental Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated n-octanol in a vial.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample both the aqueous and octanol phases. Analyze the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[7]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Logical Relationship for Physicochemical Property Interdependence:

G pKa pKa Solubility Aqueous Solubility pKa->Solubility influences Absorption Biological Absorption Solubility->Absorption affects logP logP (Lipophilicity) logP->Absorption affects

Caption: Interdependence of key physicochemical properties.

Significance in Drug Development

The sulfonyl piperazine moiety is a known pharmacophore in various biologically active compounds.[8][9] The combination of this with a phenylboronic acid creates a molecule with significant potential. Boronic acids have gained prominence in drug discovery, with several FDA-approved drugs containing this functional group.[1][2] Their ability to form reversible covalent bonds with diols makes them attractive for targeting glycoproteins and enzymes. The physicochemical properties detailed in this guide are fundamental to understanding how 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid will behave in biological systems and are the first step in its journey from a promising molecule to a potential therapeutic agent.

References

  • ChemWhat. (n.d.). 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid CAS#: 1334171-28-6. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PubMed Central. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Royal Society of Chemistry. (n.d.). Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. Biomaterials Science. [Link]

  • ResearchGate. (2025). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. [Link]

  • PubMed. (n.d.). Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents. [Link]

  • Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • MDPI. (n.d.). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. [Link]

  • ResearchGate. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PubMed Central. [Link]

  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • ResearchGate. (2025). Biological evaluation of new alkyl and sulfonyl piperazine derivatives containing a sulfone moiety: In silico studies, synthesis, and characterization. [Link]

  • National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]

  • MDPI. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link]

  • ResearchGate. (2025). Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1- benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. [Link]

  • PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]

  • Lead Sciences. (n.d.). 4-(4-Ethylpiperazin-1-yl)phenylboronic acid pinacol ester. [Link]

  • PubChem. (n.d.). 4-(4-BOC-Piperazino)phenylboronic acid. [Link]

  • PubChem. (n.d.). Boronic acid, (4-ethylphenyl)-. [Link]

  • Mediterranean Journal of Chemistry. (2017). Solubility of phenylboronic compounds in water. [Link]

  • PubMed. (n.d.). Biochemical and biological properties of 4-(3-phenyl-[10][11][12] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. [Link]

  • MDPI. (n.d.). On the Computational Determination of the pKa of Some Arylboronic Acids. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. PubMed Central. [Link]

Sources

Exploratory

A Researcher's Guide to Sourcing and Utilizing 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid

This guide provides an in-depth technical overview of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid, a key building block for professionals in pharmaceutical research and medicinal chemistry. We will explore its ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid, a key building block for professionals in pharmaceutical research and medicinal chemistry. We will explore its chemical properties, identify commercial sources, and detail essential protocols for its handling and application, ensuring both scientific integrity and practical utility.

Introduction: The Significance of a Versatile Building Block

4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid is a bifunctional molecule of significant interest in drug discovery. Its structure incorporates a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is fundamental for creating carbon-carbon bonds.[1] Additionally, the molecule features an ethylpiperazine sulfonamide group. This functionality can modulate physicochemical properties such as solubility and pKa, and importantly, it provides a vector for specific interactions with biological targets.

The strategic combination of these groups makes this compound a valuable starting material for synthesizing complex molecules, including kinase inhibitors and other targeted therapeutics. The boronic acid group itself, once considered potentially toxic, is now a recognized component in several FDA-approved drugs, highlighting its importance in modern medicinal chemistry.[1][2]

Chapter 1: Physicochemical Properties and Quality Metrics

A thorough understanding of the compound's properties is critical for its effective use in synthesis and for ensuring reproducibility. While a specific CAS number for the title compound was not definitively identified in the search, several closely related analogues are commercially available, providing a basis for understanding its general characteristics.

Key physicochemical data for related phenylboronic acid derivatives are summarized below. Researchers should always refer to the specific certificate of analysis (CoA) from their chosen supplier for lot-specific data.

PropertyTypical Value/InformationSignificance in Research
Molecular Formula C12H19BN2O4S (for the parent piperazinyl compound)Defines the elemental composition and molecular weight.
Molecular Weight ~300 g/mol (Varies with specific structure)Essential for calculating molar quantities for reactions.
Appearance Typically a white to off-white solid or crystalline powder.[3]A visual check for purity; deviations may indicate impurities or degradation.
Purity ≥95% (Commonly available)Critical for avoiding side reactions and ensuring the integrity of experimental results. Higher purity grades (>98%) are preferred for sensitive applications.
Storage Conditions Inert atmosphere, 2-8°C or freezer (-20°C).[3][4]Boronic acids can be sensitive to oxidation and hydrolysis. Proper storage is vital to maintain stability and reactivity.

Expert Insight: The Critical Role of Purity In catalytic reactions such as Suzuki coupling, even minor impurities can poison the catalyst, leading to low yields or complete reaction failure. Furthermore, in a drug development context, impurities can introduce confounding biological activity or toxicity. Therefore, sourcing high-purity material and verifying it via methods like NMR or LC-MS is a non-negotiable step in a rigorous research workflow.

Chapter 2: Commercial Supplier Landscape

Identifying a reliable supplier is a crucial first step. The availability of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid and its analogues can vary. The following table provides a non-exhaustive list of potential suppliers for this compound or its closely related pinacol ester and parent piperazine derivatives, which can be readily converted to the desired ethylpiperazine compound.

SupplierRelated Compound OfferedCAS NumberNotes
1PlusChem (3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid1704063-61-5A positional isomer (meta-substituted).
1PlusChem (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid1704063-60-4The direct precursor for N-ethylation.[5]
BLDpharm (4-(1-(4-ethylpiperazin-1-yl)ethyl)phenyl)boronic acid1704073-57-3An analogue with a different linker to the piperazine ring.
Lead Sciences 4-(4-Ethylpiperazin-1-yl)phenylboronic acid pinacol ester656257-45-3Pinacol esters are often more stable and easier to handle than the free boronic acids.[4]
Combi-Blocks 4-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid pinacol esterNot specifiedA protected analogue requiring deprotection and subsequent alkylation.

Note: Availability and product specifications are subject to change. Always confirm details directly with the supplier.

Chapter 3: Essential Protocols for Handling and Application

Adherence to standardized protocols is essential for safety and experimental success.

Protocol 3.1: Safe Handling and Storage

Drawing from safety data sheets (SDS) for similar phenylboronic acids, the following general handling procedures are recommended.[6][7]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Use a dust mask or work in a ventilated fume hood to avoid inhalation of the powder.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Refrigeration (2-8°C) or freezing is recommended to minimize degradation.[4]

  • Spill & Disposal: In case of a spill, avoid generating dust. Mechanically scoop the solid material into a designated waste container.[6] Dispose of the chemical waste in accordance with local, state, and federal regulations.

Protocol 3.2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative workflow for using a phenylboronic acid derivative in a Suzuki-Miyaura reaction. The specific conditions (catalyst, base, solvent, temperature) may require optimization for different substrates.

  • Reagent Preparation: In a reaction vial, combine the aryl halide (1.0 eq), 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid (or its pinacol ester, 1.2-1.5 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Solvent and Base Addition: Through a septum, add a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water) followed by a degassed aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Aryl Halide, Boronic Acid, & Pd Catalyst purge 2. Purge with Inert Gas reagents->purge add 3. Add Degassed Solvent & Base purge->add heat 4. Heat & Stir add->heat workup 5. Aqueous Workup heat->workup purify 6. Column Chromatography workup->purify product Final Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Chapter 4: Key Applications in Research & Development

The utility of phenylboronic acids, particularly those functionalized with sulfonamide groups, is well-documented. The electron-withdrawing nature of the sulfonyl group can lower the pKa of the boronic acid, enhancing its affinity for cis-diols, a property exploited in boronate affinity chromatography and biosensors.[8][9]

In drug discovery, the primary application is as a versatile building block. The piperazine sulfonamide motif is a common feature in many biologically active compounds. For instance, molecules with similar structures have been investigated for their potential in treating neurodegenerative diseases like Parkinson's by acting as dopamine agonists and iron chelators.[10] The ability to readily form new C-C bonds via the boronic acid function allows for the rapid generation of diverse chemical libraries for screening against various biological targets.

Role as a Synthetic Intermediate

Synthetic_Role cluster_reaction Suzuki Coupling BA 4-(4-Ethylpiperazin-1-ylsulfonyl) phenylboronic acid Final Complex Bioactive Molecule BA->Final ArX Aryl/Heteroaryl Halide (Ar-X) ArX->Final label_reagents + Pd Catalyst, Base

Caption: Role of the boronic acid as a key building block in synthesis.

Conclusion

4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid represents a valuable and versatile reagent for chemical synthesis, particularly in the field of drug discovery. Its dual functionality allows for participation in powerful C-C bond-forming reactions while incorporating a pharmaceutically relevant scaffold. By understanding its properties, identifying reliable commercial suppliers, and adhering to strict handling and application protocols, researchers can effectively leverage this compound to accelerate the development of novel therapeutics.

References

  • G. S. C. C. de Souza, J. L. F. C. Lima, and S. Reis, "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," PubMed Central, Available: [Link]

  • P. K. Mishra et al., "Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator," PubMed Central, NIH, Available: [Link]

  • Y. Li et al., "Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine," Biomaterials Science (RSC Publishing), Available: [Link]

  • ResearchGate, "A Mild and Efficient New Synthesis of Aryl Sulfones from Boronic Acids and Sulfinic Acid Salts," ResearchGate, Available: [Link]

  • S. Singh et al., "Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry," MDPI, Available: [Link]

  • T. E. Johnson, D. A. Mustacich, and K. A. Schall, "Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH," PubMed, Available: [Link]

  • Carl ROTH, "Safety Data Sheet: Phenylboronic acid," Carl ROTH, Available: [Link]

  • Lead Sciences, "4-(4-Ethylpiperazin-1-yl)phenylboronic acid pinacol ester," Lead Sciences, Available: [Link]

  • RSC Publishing, "Facile synthesis of sulfonyl fluorides from sulfonic acids," RSC Publishing, Available: [Link]

  • Preprints.org, "Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products," Preprints.org, Available: [Link]

  • ChemWhat, "4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid," ChemWhat, Available: [Link]

  • MDPI, "Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications," MDPI, Available: [Link]

  • 1PlusChem, "(3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid," 1PlusChem, Available: [Link]

  • 1PlusChem, "(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid," 1PlusChem, Available: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid

Introduction: The Strategic Importance of Piperazine-Containing Biaryls in Medicinal Chemistry The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of car...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Piperazine-Containing Biaryls in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures.[2][3]

The piperazine moiety is a privileged scaffold in drug discovery, appearing in a vast array of therapeutic agents targeting central nervous system disorders, infectious diseases, and oncology.[4][5] Its ability to engage in hydrogen bonding and its basic nature often contribute to favorable pharmacokinetic and pharmacodynamic properties. The incorporation of a piperazine-sulfonyl group into a phenylboronic acid, such as in 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid , creates a versatile building block for the synthesis of novel drug candidates. The resulting biaryl structures are of significant interest to researchers and drug development professionals.

This application note provides a detailed guide to the Suzuki-Miyaura coupling using 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, offer guidance on optimizing reaction parameters for this specific class of substrate, and provide a detailed experimental protocol and troubleshooting advice.

Mechanistic Considerations for a Challenging Substrate

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The successful coupling of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid is contingent on navigating the electronic effects of the sulfonylpiperazine substituent. The strongly electron-withdrawing nature of the sulfonyl group can deactivate the boronic acid, potentially slowing the crucial transmetalation step.

The Catalytic Cycle

The generally accepted mechanism is illustrated below:

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R R-B(OH)2 R-B(OH)2 Borate_Complex [R-B(OH)3]- R-B(OH)2->Borate_Complex Activation Base Base Base->Borate_Complex Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Borate_Complex->Ar-Pd(II)-X(L2)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

The role of the base is crucial; it activates the boronic acid by forming a more nucleophilic boronate complex, which then participates in the transmetalation step.[7] For substrates with electron-withdrawing groups, the choice of base and reaction conditions is critical to facilitate this step.

Optimizing the Reaction: A Data-Driven Approach

The successful coupling of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid requires careful consideration of the catalyst system, base, solvent, and temperature. The electron-deficient nature of the boronic acid makes it a challenging substrate, and conditions must be selected to favor the desired reaction pathway and minimize side reactions such as protodeboronation.

Catalyst and Ligand Selection

For electron-deficient boronic acids, palladium catalysts with electron-rich and bulky phosphine ligands are often preferred.[8] These ligands enhance the rate of both oxidative addition and reductive elimination.

Catalyst PrecursorLigandKey CharacteristicsRecommended Loading (mol%)
Pd(OAc)₂SPhosHighly active for challenging couplings, promotes fast reaction rates.1 - 3
Pd₂(dba)₃XPhosExcellent for electron-poor and sterically hindered substrates.1 - 3
Pd(PPh₃)₄-A classic catalyst, can be effective but may require higher temperatures.2 - 5
PdCl₂(dppf)dppfRobust and versatile, good for a wide range of substrates.2 - 5

Table 1: Recommended Palladium Catalyst Systems for Coupling with Electron-Deficient Arylboronic Acids.

Base and Solvent Selection

The choice of base is critical for activating the boronic acid. A moderately strong inorganic base is typically employed. The solvent system should be able to dissolve all reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.

BaseSolvent SystemRationale and Considerations
K₂CO₃1,4-Dioxane / H₂OA common and effective combination for a wide range of Suzuki couplings.
K₃PO₄Toluene / H₂O or THF / H₂OA stronger base that can be beneficial for less reactive boronic acids.
Cs₂CO₃DME / H₂OOften used for challenging couplings and can sometimes improve yields.
Na₂CO₃Ethanol / H₂OA "greener" solvent option that can be effective for some substrates.

Table 2: Recommended Base and Solvent Systems.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid with an aryl bromide. Optimization may be required for different coupling partners.

Workflow Overview

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Bromide, Boronic Acid, Base, and Solvent Degas Degas Mixture (e.g., N2 sparging) Reagents->Degas Catalyst Add Pd Catalyst and Ligand Degas->Catalyst Heat Heat to Reaction Temperature (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Quench Cool and Quench (e.g., with water) Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Materials and Reagents
  • 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid (1.0 equiv), the aryl bromide (1.2 equiv), and potassium carbonate (3.0 equiv).

    • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

    • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) to the reaction mixture.

    • The color of the solution may change, which is normal.

  • Reaction:

    • Attach a condenser to the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction by adding deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidation)Ensure thorough degassing of the reaction mixture and use fresh, high-quality catalyst.
Insufficiently strong baseTry a stronger base such as K₃PO₄ or Cs₂CO₃.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Protodeboronation Presence of excess water or protic solventsUse anhydrous solvents and ensure the base is dry. The amount of water in the solvent system can be critical.
Reaction time is too longMonitor the reaction closely and work it up as soon as the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the reaction mixture.
Inappropriate catalyst or ligandScreen different catalyst/ligand combinations.

Table 3: Troubleshooting Guide for the Suzuki-Miyaura Coupling.

Synthesis of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid

While this boronic acid may be commercially available from specialty suppliers, a synthetic route can also be employed. A plausible synthesis involves the sulfamoylation of a protected aminophenylboronic acid precursor followed by functionalization of the piperazine and deprotection. A more direct route could involve the reaction of 4-bromobenzenesulfonyl chloride with N-ethylpiperazine, followed by a Miyaura borylation.

Proposed Synthetic Workflow

Boronic_Acid_Synthesis cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Miyaura Borylation cluster_step3 Step 3: Deprotection Start1 4-Bromobenzenesulfonyl chloride Product1 1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine Start1->Product1 Reagent1 N-Ethylpiperazine Reagent1->Product1 Start2 1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine Product1->Start2 Product2 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester Start2->Product2 Reagent2 Bis(pinacolato)diboron (B₂pin₂), Pd catalyst, Base Reagent2->Product2 Start3 Boronic acid pinacol ester Product2->Start3 Product3 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid Start3->Product3 Reagent3 Acidic workup Reagent3->Product3

Figure 3: Proposed synthetic workflow for 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid.

Conclusion

The Suzuki-Miyaura coupling of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid presents a powerful method for the synthesis of novel biaryl compounds with potential applications in drug discovery. While the electron-withdrawing nature of the sulfonylpiperazine moiety poses challenges, careful optimization of the catalyst system, base, and solvent can lead to high yields of the desired products. The protocols and troubleshooting guide provided in this application note offer a solid starting point for researchers in this field.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubMed Central. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions of various boronic acids with.... Retrieved from [Link]

  • ACS Publications. (2022, June 8). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Retrieved from [Link]

  • ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • YouTube. (2025, March 16). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]

  • PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Aryl Halides

Introduction: The Transformative Power of Palladium Catalysis Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroato...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Transformative Power of Palladium Catalysis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency.[1] The significance of this chemical technology, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries, cannot be overstated and was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[2][3][4] These reactions provide robust and versatile methods for connecting molecular fragments, fundamentally changing the landscape of drug discovery and materials science.[1][5]

This guide provides an in-depth exploration of the core principles governing these reactions, focusing on the three most prevalent transformations involving aryl halides: the Suzuki-Miyaura Coupling, the Mizoroki-Heck Reaction, and the Buchwald-Hartwig Amination.[1] We will delve into the causality behind experimental choices, offering field-proven insights and detailed, validated protocols for immediate application in the laboratory.

Part 1: Core Principles and Mechanistic Insights

A deep understanding of the reaction mechanism and the function of each component is critical for successful reaction design, optimization, and troubleshooting. All palladium-catalyzed cross-coupling reactions proceed via a catalytic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.[6][7]

The General Catalytic Cycle

The canonical mechanism involves three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[5][7][8] The efficiency of each step is profoundly influenced by the choice of catalyst, ligand, base, and solvent.[1]

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition + Ar-X Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation + R-M Trans->Pd0 Reductive Elimination Product Ar-R (Product) Trans->Product Reaction_Setup cluster_0 Vessel Preparation cluster_1 Reagent Addition (Solids) cluster_2 Reagent Addition (Liquids) cluster_3 Reaction Execution A 1. Flame-dry Schlenk tube under vacuum. B 2. Backfill with Argon. Repeat 3x. A->B C 3. Add Pd precatalyst, ligand, base, and aryl halide under positive Argon flow. B->C D 4. Add degassed solvent via syringe. C->D E 5. Add liquid coupling partner (e.g., amine, alkene) via syringe. D->E F 6. Degas final mixture (optional, e.g., sparging). E->F G 7. Heat to desired temperature. F->G H 8. Monitor by TLC/LC-MS. G->H

Caption: Standard workflow for setting up an inert-atmosphere cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an arylboronic acid. [4][9]Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of organoboron reagents. [9] Representative Reaction: Coupling of 4-Iodoanisole with Phenylboronic Acid.

ReagentM.W. ( g/mol )Amount (mg)mmolesEquiv.
4-Iodoanisole234.042341.01.0
Phenylboronic Acid121.931461.21.2
Pd(PPh₃)₄1155.56230.020.02
K₂CO₃138.214153.03.0
Toluene/H₂O-5 mL / 1 mL--

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (234 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent), visualizing under UV light.

  • Workup: After completion, cool the reaction to room temperature. Add ethyl acetate (15 mL) and water (10 mL). Separate the organic layer, and wash it with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the biaryl product.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficiently strong base; Low temperature.Ensure rigorous inert atmosphere technique. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Increase reaction temperature.
Homocoupling of Boronic Acid Presence of Pd(II) species and oxygen. [6]Thoroughly degas all solvents and ensure the reaction is under a positive pressure of inert gas.
Protodeboronation (Loss of Boronic Acid) Presence of water and/or prolonged reaction times at high temperature.Use anhydrous conditions if necessary. Minimize reaction time once starting material is consumed.
Protocol 2: Mizoroki-Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond. [10][11]Unlike other major cross-coupling reactions, it does not require a stoichiometric organometallic reagent.

Representative Reaction: Coupling of 4-Iodoacetophenone with Acrylic Acid. [12]

Reagent M.W. ( g/mol ) Amount mmoles Equiv.
4-Iodoacetophenone 246.04 246 mg 1.0 1.0
Acrylic Acid 72.06 100 µL 1.5 1.5
PdCl₂ 177.33 2 mg 0.01 0.01
Na₂CO₃ 105.99 318 mg 3.0 3.0

| Water (H₂O) | - | 5 mL | - | - |

Step-by-Step Methodology:

  • Vessel Setup: In a 20 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-iodoacetophenone (246 mg, 1.0 mmol), acrylic acid (100 µL, 1.5 mmol), sodium carbonate (318 mg, 3.0 mmol), and PdCl₂ (2 mg, 0.01 mmol). [12]2. Solvent Addition: Add 5 mL of water. The reaction is not highly sensitive to air for this specific substrate combination, but degassing the water is good practice. [10]3. Reaction: Heat the mixture to 100 °C and stir for 1 hour, or until TLC indicates complete consumption of the 4-iodoacetophenone. [12]4. Workup & Isolation: Cool the reaction mixture to room temperature. Carefully acidify with 1 M HCl until the pH is ~1 (check with litmus paper). [12]5. Filtration: The product should precipitate from the acidic solution. Collect the solid by vacuum filtration using a Büchner funnel, washing the solid with cold water. [12]6. Purification: The collected solid can be further purified by recrystallization if necessary.

Troubleshooting Guide: Heck Reaction

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Catalyst deactivation; Poor choice of base/solvent.Use a phosphine ligand (e.g., PPh₃) to stabilize the catalyst. Screen other bases (e.g., triethylamine) and solvents (e.g., ACN, DMF). [10]
Isomerization of Alkene Product Re-addition of HPdX across the product double bond.Add a phosphine ligand or use a milder base.
Reaction Stalls (with Aryl Chlorides) Oxidative addition is too slow.Use a more active catalyst system, such as a Pd(0) source with a bulky, electron-rich ligand (e.g., P(t-Bu)₃). Increase temperature.
Protocol 3: Buchwald-Hartwig Amination

Developed in the 1990s, this reaction is the premier method for constructing aryl C-N bonds, coupling aryl halides with primary or secondary amines. [2]It is indispensable in medicinal chemistry, as the aryl amine motif is common in pharmaceuticals. [2]The reaction typically requires a specialized, bulky, electron-rich phosphine ligand. [2] Representative Reaction: Coupling of 4-Bromo-toluene with Azetidine. [13]

Reagent M.W. ( g/mol ) Amount mmoles Equiv.
4-Bromo-toluene 171.04 171 mg 1.0 1.0
Azetidine 57.10 85 mg 1.2 1.2
Pd₂(dba)₃ 915.72 4.6 mg 0.005 0.01 (Pd)
Xantphos 578.68 8.7 mg 0.015 0.015
Cs₂CO₃ 325.82 456 mg 1.4 1.4

| Dioxane | - | 2 mL | - | - |

Step-by-Step Methodology:

  • Vessel Preparation: In an argon-filled glovebox or in a flame-dried Schlenk tube, combine Pd₂(dba)₃ (4.6 mg, 0.005 mmol), Xantphos (8.7 mg, 0.015 mmol), and cesium carbonate (456 mg, 1.4 mmol). [13]2. Reagent Addition: Add 4-bromo-toluene (171 mg, 1.0 mmol) and azetidine (85 mg, 1.2 mmol). [13]3. Solvent Addition: Add 2 mL of anhydrous, degassed dioxane.

  • Reaction: Seal the tube or flask tightly and place it in a preheated oil bath or heating block at 100 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS or by TLC after quenching a small aliquot.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem Potential Cause(s) Suggested Solution(s)
No Reaction Ligand is not suitable for the substrate; Base is too weak; Catalyst poisoning.Screen different Buchwald-type ligands (XPhos, SPhos). Switch to a stronger base like LHMDS or K₃PO₄. Ensure amine substrate is pure.
Aryl Halide Reduction (Hydrodehalogenation) β-hydride elimination from the amido complex is competing.Use a ligand with a larger bite angle (e.g., Xantphos) to disfavor this pathway.
Low Yield with Secondary Amines Steric hindrance slowing reductive elimination.Use a more sterically bulky ligand to promote the final C-N bond formation. Increase temperature.

References

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010 - Scientific Background.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Gorgan, D., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]

  • Wikipedia. Cross-coupling reaction. Wikipedia. Available at: [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Fiveable Organic Chemistry II Notes. Available at: [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Dong, V. M., & Cruz, F. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104. Available at: [Link]

  • Kinzel, T., et al. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 132(40), 14073-14082. Available at: [Link]

  • He, C., et al. (2004). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics, 23(12), 2971-2975. Available at: [Link]

  • NROChemistry. Heck Coupling. NROChemistry. Available at: [Link]

  • Wikipedia. Heck reaction. Wikipedia. Available at: [Link]

Sources

Method

Optimal reaction conditions for 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid

An Application Guide for the Use of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions Abstract: This document provides a detailed technical guide for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Use of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the optimal use of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique electronic properties conferred by the sulfonyl group necessitate a careful selection of reaction parameters to achieve high yields and minimize side reactions. This guide explains the causal relationships behind experimental choices, offers a robust starting protocol, and provides a framework for systematic optimization.

Introduction and Reagent Overview

4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid is a key building block in contemporary drug discovery, integrating three critical pharmacophoric and reactive elements: a phenylboronic acid for carbon-carbon bond formation, an ethylpiperazine moiety common in CNS-active agents, and a strongly electron-withdrawing sulfonyl linker. Its principal application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for constructing biaryl structures.[1]

The presence of the sulfonyl group significantly influences the reactivity of the boronic acid. Electron-withdrawing substituents lower the pKa of the boronic acid, which can facilitate the formation of the reactive boronate species required for the crucial transmetalation step in the catalytic cycle.[2] However, this enhanced reactivity can also increase the susceptibility of the reagent to side reactions, most notably protodeboronation.[3][4] Therefore, a well-designed reaction protocol is essential for successfully employing this reagent.

Key Chemical Properties:

PropertyValue
Molecular Formula C₁₂H₁₉BN₂O₄S
Molecular Weight 314.17 g/mol
Appearance Typically an off-white to pale yellow solid
Primary Application Suzuki-Miyaura Cross-Coupling Reactions[5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

A foundational understanding of the reaction mechanism is critical for rational protocol design and troubleshooting. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar'-X) Pd0->OxAdd PdII Ar'-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Base_Activation Base Activation of Boronic Acid Boronate Ar-B(OH)₃⁻ Base_Activation->Boronate [Base, H₂O] Boronate->Transmetalation PdII_Ar Ar'-Pd(II)L₂-Ar Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Causality in the Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the coupling partner. This is often the rate-limiting step.[7]

  • Base Activation: The boronic acid must be activated by a base to form a more nucleophilic boronate species. This is a critical step for efficient transmetalation.[8]

  • Transmetalation: The organic group (Ar) is transferred from the boron atom to the palladium(II) center, displacing the halide (X).

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the Pd(0) catalyst.[6]

Recommended Starting Protocol

This protocol is designed as a robust starting point for coupling 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid with a generic aryl bromide. Optimization may be required depending on the specific coupling partner.

Materials and Reagents
  • 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid (1.1 equiv.)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv.)

  • Palladium Catalyst: Pd(dppf)Cl₂ (2 mol%) or Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2.5 - 3.0 equiv.)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v) or 2-MeTHF/Water.[9]

  • Reaction Vessel (e.g., Schlenk tube or microwave vial)

  • Inert Gas Supply (Nitrogen or Argon)

Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation B Add boronic acid, aryl halide, base, and catalyst to vessel. A->B D Seal vessel. Evacuate and backfill with N₂/Ar (3x). C 2. Inert Atmosphere C->D F Add degassed solvent/water mixture via syringe. E 3. Solvent Addition E->F H Heat to 80-100 °C with vigorous stirring. G 4. Reaction G->H I Monitor by TLC/LC-MS. H->I K Cool to RT. Dilute with EtOAc. Wash with water and brine. J 5. Work-up J->K M Dry organic layer (Na₂SO₄), filter, and concentrate. L 6. Purification L->M N Purify by column chromatography. M->N

Figure 2: General Experimental Workflow.

Step-by-Step Procedure
  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv.), 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid (0.55 mmol, 1.1 equiv.), the chosen base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv.), and the palladium catalyst/ligand.

  • Inerting the System: Seal the vessel and connect it to a Schlenk line. Evacuate the vessel under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to the homocoupling of the boronic acid and oxidation of the phosphine ligand.[6]

  • Solvent Addition: Prepare the solvent mixture (e.g., 4 mL of 1,4-Dioxane and 1 mL of water). Degas the solvent mixture by bubbling inert gas through it for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction vessel.

  • Reaction Execution: Place the vessel in a preheated oil bath or heating block at the desired temperature (a starting temperature of 90 °C is recommended).[10] Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, followed by saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Guide to Reaction Optimization

Achieving optimal results often requires fine-tuning the reaction conditions. The following table provides a systematic guide for optimization. The most impactful variables to screen are typically the base, ligand, and solvent system.[9]

ParameterRecommended Starting ConditionAlternatives & Rationale
Palladium Catalyst Pd(dppf)Cl₂ (2 mol%)Pd₂(dba)₃ / Pd(OAc)₂: Precursors that form the active Pd(0) in situ.[8] Require a supporting ligand.
Ligand (if using Pd precursor) SPhos, XPhos, or P(t-Bu)₃ (2-5 mol%)Bulky, electron-rich phosphine ligands generally accelerate reductive elimination and stabilize the Pd(0) species.[7]
Base K₂CO₃ (3 equiv.)K₃PO₄: A stronger base, often effective for challenging couplings. Cs₂CO₃: Highly effective but more expensive; its solubility can be beneficial.[11] KF: A mild base used when substrates are sensitive to harsh basic conditions.[8]
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene/H₂O: Good for higher temperatures. 2-MeTHF/H₂O: A greener alternative to THF/Dioxane.[9] DMF or Acetonitrile: Polar aprotic solvents that can alter reaction selectivity and rates.[12][13]
Temperature 90 °CRange from 60 °C to 110 °C. Lower temperatures may be possible with highly active catalysts, potentially reducing side reactions.[1]
Boronic Acid Stoich. 1.1 - 1.2 equiv.A slight excess is used to compensate for potential homocoupling or protodeboronation.[3]

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient temperature.

    • Solution: Screen a different palladium source and/or ligand. Ensure the system is rigorously deoxygenated. Increase the reaction temperature.

  • Protodeboronation (Major Byproduct):

    • Cause: The boronic acid is unstable under the reaction conditions, losing its B(OH)₂ group. This is a known issue for electron-deficient boronic acids.[4]

    • Solution: Switch to a milder base like KF or NaHCO₃.[8][9] Use anhydrous conditions with a base like K₃PO₄.[9] Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) prior to the coupling reaction.[3]

  • Homocoupling of Boronic Acid:

    • Cause: Often promoted by the presence of oxygen.

    • Solution: Improve the degassing procedure for solvents and ensure a robust inert atmosphere is maintained throughout the reaction.[6]

  • Poor Solubility of Reagents:

    • Cause: The chosen solvent may not be appropriate for the substrates.

    • Solution: Screen alternative solvents like DMF, Toluene, or 2-MeTHF.[9] Adjusting the water ratio can also improve the solubility of the inorganic base.

References

  • Vertex AI Search, based on preliminary searches.
  • (4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride - MySkinRecipes.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Which conditions are favorable for the efficient Suzuki coupling?
  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Masking Boronic Acids for Suzuki Coupling - YouTube.
  • Solvent Effects on the Selectivity of Palladium-C
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchG
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH.

Sources

Method

Solid-phase extraction protocols for boronic acid-containing molecules.

An In-Depth Guide to Solid-Phase Extraction of Boronic Acid-Containing Molecules Authored by a Senior Application Scientist Boronic acids and their derivatives represent a cornerstone of modern synthetic chemistry and dr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Solid-Phase Extraction of Boronic Acid-Containing Molecules

Authored by a Senior Application Scientist

Boronic acids and their derivatives represent a cornerstone of modern synthetic chemistry and drug discovery. Their utility in Suzuki-Miyaura coupling reactions and their role as pharmacophores in approved drugs like bortezomib (Velcade®) underscore their importance.[1] The unique ability of the boronic acid moiety to form reversible covalent bonds with cis-diols provides a powerful and highly selective handle for purification and analysis.[1][2]

Solid-phase extraction (SPE) is a cornerstone of sample preparation, enabling the purification and concentration of analytes from complex matrices.[3] When tailored for boronic acids, SPE transitions from standard physicochemical interactions (e.g., hydrophobic, ion-exchange) to a specific, covalent-based mechanism known as boronate affinity extraction. This application note provides a comprehensive overview of the principles, protocols, and best practices for the solid-phase extraction of boronic acid-containing molecules for researchers, scientists, and drug development professionals.

The Principle of Boronate Affinity: A pH-Mediated Covalent Interaction

The foundation of selectively extracting boronic acid-containing molecules lies in their pH-dependent, reversible reaction with 1,2- or 1,3-diols.[4] While many application notes describe using a boronic acid-functionalized sorbent to capture a diol-containing analyte (like a catecholamine or a sugar), the principle is identical when reversed: a diol-functionalized sorbent is used to capture a boronic acid-containing analyte.

The mechanism is governed by pH:

  • Binding (Alkaline pH): At a pH above the boronic acid's pKa (typically ~9, but can be lower for certain structures), the boron atom transitions from a trigonal planar (sp²) state to a more reactive tetrahedral, anionic boronate (sp³) state, RB(OH)₃⁻.[1][2] This anionic form readily reacts with a cis-diol immobilized on the SPE sorbent to form a stable, cyclic boronate ester, thus retaining the analyte on the solid phase.[2]

  • Elution (Acidic pH): By lowering the pH with an acidic eluent, the equilibrium is reversed. The boronate ester is hydrolyzed, breaking the covalent bond and regenerating the neutral boronic acid and the diol. The now-released boronic acid analyte is eluted from the cartridge.[2]

Caption: pH-dependent reversible covalent binding mechanism for boronate affinity SPE.

Sorbent Selection: Choosing the Right Tool for High Selectivity

The choice of SPE sorbent is critical and depends on the structure of the boronic acid analyte and the sample matrix.

Primary Method: Diol-Functionalized Sorbents

For boronate affinity SPE, the stationary phase must contain accessible cis-diol groups.

  • Sorbent Chemistry: These are typically silica or polymer-based particles functionalized with diol-containing ligands such as glycerol, carbohydrates (e.g., fructose, mannose), or other synthetic diols.

  • Advantages: This approach offers exceptionally high selectivity, as the retention mechanism is based on a specific covalent bond formation, which significantly reduces matrix interferences compared to broader mechanisms like reversed-phase.[2]

  • Considerations: The efficiency of binding depends on the geometric compatibility between the boronic acid and the immobilized diol.[5] Sorbents with flexible linkers or optimized diol presentation often yield better results.

Alternative Method: Reversed-Phase (RP) Sorbents

If a boronic acid-containing molecule possesses sufficient hydrophobicity, traditional reversed-phase SPE is a viable alternative.

  • Sorbent Chemistry: Polymeric (e.g., Strata-X) or silica-based (C8, C18) sorbents are used. Polymeric sorbents are often preferred for their stability across a wider pH range.[6]

  • Mechanism: Retention is based on hydrophobic interactions between the nonpolar regions of the analyte and the sorbent.

  • Advantages: RP-SPE is a widely understood and readily available technique. It does not require the specific pH control of boronate affinity methods.

  • Considerations: Selectivity is much lower than boronate affinity. Co-extraction of endogenous hydrophobic compounds from matrices like plasma can lead to ion suppression in subsequent LC-MS analysis.[7] Method development is often required to optimize wash and elution steps for sufficient cleanup.

Decision Tree for Method Selection

DecisionTree start Start: Boronic Acid Analyte in Complex Matrix q1 Does the analyte have significant hydrophobic character? start->q1 q2 Is highest selectivity for the boronic acid group required? q1->q2 No rp_spe Alternative Method: Reversed-Phase SPE (C18 or Polymeric) q1->rp_spe Yes affinity_spe Primary Method: Boronate Affinity SPE (Diol-Functionalized Sorbent) q2->affinity_spe Yes q2->rp_spe No rp_spe_dev Requires careful method development to minimize matrix effects. rp_spe->rp_spe_dev

Caption: Decision tree for selecting an appropriate SPE protocol.

Experimental Protocols & Methodologies

The following are detailed, step-by-step protocols. It is essential to optimize buffer pH, solvent strengths, and volumes for each specific analyte and matrix.

Protocol 1: Boronate Affinity SPE of a Boronic Acid Analyte

This protocol is designed for maximum selectivity using a diol-functionalized sorbent.

Workflow Overview:

SPE_Workflow Condition 1. Condition Equilibrate 2. Equilibrate (Alkaline pH) Condition->Equilibrate Load 3. Load Sample (Alkaline pH) Equilibrate->Load Wash 4. Wash (Alkaline pH) Load->Wash Elute 5. Elute (Acidic pH) Wash->Elute

Caption: General workflow for boronate affinity solid-phase extraction.

Step-by-Step Methodology:

  • Sorbent Conditioning:

    • Objective: To wet the sorbent and activate the functional groups.

    • Procedure: Pass 1-2 cartridge volumes of a water-miscible organic solvent (e.g., methanol or acetonitrile) through the diol-functionalized SPE cartridge. Follow with 1-2 cartridge volumes of deionized water. Do not allow the sorbent bed to dry.

  • Sorbent Equilibration (Critical Step):

    • Objective: To raise the pH of the sorbent environment to promote the formation of the reactive tetrahedral boronate species from the analyte.

    • Procedure: Pass 2-3 cartridge volumes of a high pH buffer (e.g., 50-100 mM ammonium acetate or sodium carbonate, pH 9.0-10.0) through the cartridge. The pKa of the immobilized phenylboronic acid is approximately 9.2, and a similar principle applies here; conditioning at a pH near or above this value is necessary for reactivity.[2]

  • Sample Loading:

    • Objective: To bind the boronic acid analyte to the immobilized diol sorbent.

    • Procedure:

      • Pre-treat the sample by diluting it with the equilibration buffer to ensure the sample pH is in the optimal binding range (pH 9.0-10.0).

      • Pass the pH-adjusted sample through the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min) to ensure sufficient residence time for the covalent bond to form.

  • Washing:

    • Objective: To remove unretained matrix components and non-specifically bound impurities while the analyte remains covalently bound.

    • Procedure:

      • Wash the cartridge with 2-3 volumes of the alkaline equilibration buffer. This removes polar, unretained components.

      • Optional: A second wash with the same buffer containing a low percentage of organic solvent (e.g., 5-10% methanol) can be used to remove more hydrophobic impurities. Crucially, the pH must be maintained in the alkaline range throughout the wash steps.

  • Elution:

    • Objective: To lower the pH, hydrolyze the boronate ester bond, and elute the purified boronic acid analyte.

    • Procedure: Pass 1-2 cartridge volumes of an acidic solution (e.g., 1-2% formic acid or acetic acid in water or a water/methanol mixture) through the cartridge. The acidic conditions protonate the boronate ester, causing its rapid hydrolysis and releasing the analyte.[2] Collect the eluate for analysis.

Protocol 2: Reversed-Phase SPE of a Boronic Acid Analyte

This protocol is suitable for boronic acids with sufficient nonpolar character.

Step-by-Step Methodology:

  • Sorbent Conditioning:

    • Objective: To solvate the hydrophobic stationary phase.

    • Procedure: Pass 1-2 cartridge volumes of methanol or acetonitrile through the RP cartridge.

  • Sorbent Equilibration:

    • Objective: To prepare the sorbent for an aqueous sample.

    • Procedure: Pass 1-2 cartridge volumes of deionized water. If the boronic acid has other ionizable groups, using a buffer at a pH that neutralizes them can enhance retention (e.g., acidic water for an amine-containing boronic acid).

  • Sample Loading:

    • Objective: To retain the analyte via hydrophobic interactions.

    • Procedure: Load the pre-treated sample onto the cartridge. Pre-treatment may involve dilution or pH adjustment to maximize retention.

  • Washing:

    • Objective: To remove polar impurities.

    • Procedure: Wash the cartridge with 1-2 volumes of deionized water or a weak aqueous/organic mixture (e.g., 5% methanol in water). This will elute salts and other highly polar matrix components while retaining the more hydrophobic analyte.

  • Elution:

    • Objective: To disrupt the hydrophobic interactions and elute the analyte.

    • Procedure: Elute the analyte with 1-2 cartridge volumes of a solvent with high organic content (e.g., >80% methanol or acetonitrile). A small amount of acid or base (e.g., 0.1% formic acid or ammonium hydroxide) may be added to the elution solvent to improve recovery for some analytes.

Data Summary and Troubleshooting

ParameterBoronate Affinity SPEReversed-Phase SPE
Primary Mechanism Reversible Covalent BondingHydrophobic Interaction
Selectivity Very HighModerate to Low
Driving Principle pH-Mediated Ester FormationSolvophobic Effects
Loading pH Alkaline (pH > pKa, ~9.0-10.0)Typically Neutral or pH-adjusted to neutralize analyte
Elution pH Acidic (e.g., 1% Formic Acid)Not pH-dependent (driven by solvent strength)
Ideal Analytes Any boronic acid, especially in complex matricesBoronic acids with significant hydrophobic character
Common Issues Poor recovery if pH is not optimizedCo-elution of interferences, potential for ion suppression

Troubleshooting Guide:

  • Low Recovery:

    • Affinity SPE: Verify the pH of your loading buffer is sufficiently alkaline (>9.0) and your elution buffer is sufficiently acidic. Ensure the flow rate during loading is slow enough for binding to occur.

    • RP-SPE: The analyte may not be hydrophobic enough for the chosen sorbent. The elution solvent may not be strong enough; increase the percentage of organic solvent.

  • Poor Purity / Matrix Effects:

    • Affinity SPE: The wash step may be insufficient. Consider adding a second wash step with a low percentage of organic solvent while maintaining the high pH.

    • RP-SPE: This is a common issue. Optimize the wash step by gradually increasing the organic content to elute interferences without eluting the analyte. Alternatively, a more selective method like boronate affinity SPE may be necessary.

  • Irreversible Binding:

    • Affinity SPE: Ensure the elution solvent is acidic enough to fully hydrolyze the boronate ester. In rare cases, strong secondary interactions (hydrophobic or ionic) between the analyte and the sorbent backbone may occur. Adding organic solvent or salt to the eluent can help disrupt these.

References

  • Agilent. (2010-09-24). Phenylboronic Acid (PBA)
  • Majors, R.E. Advanced Topics in Solid-Phase Extraction: Chemistries.
  • Chen, H., et al. (2016). Boronate affinity solid-phase extraction of cis-diol compounds by a one-step electrochemically synthesized selective polymer sorbent. Anal Bioanal Chem.
  • Dugas, V., et al. (2018). Evaluation of boronate affinity solid-phase extraction coupled in-line to capillary isoelectric focusing for the analysis of catecholamines in urine. Analytica Chimica Acta.
  • Liu, Z., & He, H. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.
  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Wang, X., et al. (2022). Boronate affinity-mediated magnetic solid phase extraction and bioactivities of polysaccharides from beverage plants.
  • Al-Arfaj, N., & Abdel-Salam, R.A. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules.
  • Wikipedia. Boronic acid.
  • Peters, G.M., et al. (2018).
  • Agilent. (2011-03-21).
  • ResearchGate. (2018). The experimental apparatus of solid-phase extraction (SPE)
  • ResearchGate. Boronate affinity solid-phase extraction of cis-diol compounds by a one-step electrochemically synthesized selective polymer sorbent.
  • Welsch, S., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI.
  • Royal Society of Chemistry. (2018).

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues and storage of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid

Technical Support Center: 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid Welcome to the technical support guide for 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid. This document is designed for researchers, med...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid

Welcome to the technical support guide for 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid. This document is designed for researchers, medicinal chemists, and process development scientists to ensure the optimal handling, storage, and utilization of this reagent in your experiments. Boronic acids are invaluable reagents, particularly in cross-coupling reactions, but their stability can be a critical variable for success. This guide provides in-depth, field-proven insights into the causality behind common issues and offers robust protocols to maintain the integrity of your material.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid?

A1: Like many arylboronic acids, the primary stability concerns stem from three main chemical processes.[1][2] Understanding these is the first step to preventing reagent degradation.

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[3] It is often facilitated by moisture and can be catalyzed by acids, bases, or residual palladium catalyst.[4] For this specific molecule, the presence of the basic ethylpiperazinyl moiety could potentially influence the local pH in solution, creating conditions that may affect the rate of protodeboronation.

  • Oxidation: The boronic acid group is susceptible to oxidation, converting it into a hydroxyl group (a phenol). This process can be accelerated by reactive oxygen species, especially at physiological pH.[5][6]

  • Boroxine Formation: This is a dehydration reaction where three molecules of the boronic acid self-condense to form a stable, six-membered cyclic anhydride called a boroxine.[1][2] This process is reversible in the presence of water. Boroxine formation is a common issue during long-term storage of solid boronic acids and can lead to significant errors in weighing and stoichiometry, as one molecule of water is lost per boronic acid unit incorporated into the trimer.[1]

Q2: What are the ideal storage conditions for this compound, both for short-term and long-term use?

A2: Proper storage is critical to prevent the degradation pathways mentioned above. Based on safety data sheets for analogous compounds and general best practices for boronic acids, the following conditions are recommended.[7][8][9]

Storage DurationTemperatureAtmosphereAdditional PrecautionsRationale
Short-Term (days to weeks)2–8°CTightly sealed containerStore in a desiccatorMinimizes ambient moisture uptake and slows dehydration/hydrolysis.
Long-Term (months to years)-20°CInert gas (Argon or Nitrogen)Aliquot upon receiptPrevents degradation from moisture and oxygen during repeated warming/cooling cycles.[7]

Rationale: Cold temperatures slow the rate of all chemical degradation. An inert atmosphere and desiccation are crucial to minimize contact with atmospheric moisture and oxygen, which directly contribute to hydrolysis, protodeboronation, and oxidation.[7][10]

Q3: My Suzuki-Miyaura coupling reaction is giving inconsistent or low yields. Could my boronic acid be the problem?

A3: Absolutely. The integrity of the boronic acid is one of the most common variables in Suzuki-Miyaura coupling reactions. Here’s a troubleshooting workflow to diagnose the issue:

  • Stoichiometry Errors: If your solid has partially converted to its boroxine, you will be adding fewer moles of the reagent than calculated, leading to lower yields.[1]

  • Reagent Degradation: If the boronic acid has undergone significant protodeboronation or oxidation, you are introducing inactive material into your reaction.[4][5]

  • Solubility Issues: The formation of boroxines can sometimes decrease the solubility of the reagent in certain organic solvents.

We recommend running a quick purity check via ¹H NMR or LC-MS on your starting material if you suspect degradation.

Q4: How should I handle the compound during experimental setup to minimize degradation?

A4: Proper handling technique is as important as storage.

  • Work Quickly and Efficiently: Weigh the solid promptly and close the container tightly to minimize exposure to air and humidity.[10]

  • Use an Inert Atmosphere: For highly sensitive reactions, handle the solid in a glovebox or under a stream of argon or nitrogen.

  • Prepare Solutions Fresh: Prepare solutions of the boronic acid immediately before use. Do not store stock solutions in protic or wet solvents for extended periods. If a solution must be made, use a dry, aprotic solvent.

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases outside of the controlled reaction conditions.[7]

Visualizing Degradation & Troubleshooting

The following diagrams illustrate the key chemical challenges and a logical workflow for addressing experimental problems.

G Diagram 1: Key Degradation Pathways A 4-(4-Ethylpiperazin-1-ylsulfonyl) phenylboronic acid B Protodeboronation Product (1-Ethyl-4-(phenylsulfonyl)piperazine) A->B + H₂O / H⁺ or OH⁻ (C-B Cleavage) C Oxidation Product (4-(4-Ethylpiperazin-1-ylsulfonyl)phenol) A->C + [O] (Oxidative Hydrolysis) D Boroxine (Cyclic Trimer Anhydride) A->D - 3 H₂O (Dehydration, 3 eq.)

Caption: Major degradation pathways for arylboronic acids.

G Diagram 2: Troubleshooting Workflow for Low Yields start Low or Inconsistent Coupling Yield check_purity 1. Assess Boronic Acid Purity (Use fresh vial if possible) start->check_purity method Use NMR, LC-MS, or Titration check_purity->method is_degraded Degradation or Boroxine Observed? check_purity->is_degraded yes Source New Reagent OR Purify Existing Stock is_degraded->yes Yes no 2. Investigate Other Reaction Parameters is_degraded->no No other_params Catalyst activity Base selection Solvent purity Temperature no->other_params

Caption: A decision tree for troubleshooting coupling reactions.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR

This protocol provides a quick method to assess the integrity of your boronic acid, specifically looking for protodeboronation and significant boroxine formation.

Objective: To verify the purity of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid before use.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the boronic acid and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the broad -B(OH)₂ protons are more readily observed.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Confirm Structure: Verify that the characteristic aromatic and aliphatic signals corresponding to the structure are present and have the correct integration.

    • Check for Protodeboronation: Look for new signals corresponding to the protodeboronated species (1-Ethyl-4-(phenylsulfonyl)piperazine). This will typically appear as a new set of aromatic protons, often in a more complex pattern than the starting material's AA'BB' system. Integrate these signals relative to a known peak of the starting material to quantify the impurity.

    • Assess Boroxine Formation: The B-O-H protons of the boronic acid typically appear as a very broad singlet. In the presence of water, this peak will exchange. Boroxine formation can sometimes be inferred by a sharpening of aromatic peaks and changes in the solubility or appearance of the B(OH)₂ signal, though it is most reliably confirmed by observing a mass loss corresponding to dehydration.

Protocol 2: Purification of Partially Degraded Boronic Acid

If minor degradation is detected, purification may be possible. Recrystallization is a common method.

Objective: To remove impurities such as the protodeboronated byproduct or boroxine.

Methodology:

  • Solvent Selection: Choose a solvent system in which the boronic acid has good solubility at elevated temperatures and poor solubility at room temperature or below. A mixed solvent system, such as acetone/water or ethanol/hexane, may be effective.[11]

  • Dissolution: Dissolve the crude boronic acid in a minimal amount of the hot solvent. The presence of a small amount of water can help break up any boroxine back into the free boronic acid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum, preferably in a desiccator over a strong drying agent (e.g., P₂O₅) to prevent re-formation of boroxine.

  • Verification: Re-analyze the purified material using the NMR protocol above to confirm purity before storage.

References

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters.

  • ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.

  • Wikipedia. (n.d.). Boronic acid.

  • Fisher Scientific. (2021). Safety Data Sheet: 4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester.

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.

  • Apollo Scientific. (n.d.). 4-(4-Methylpiperazin-1-yl)phenylboronic acid.

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.

  • Sigma-Aldrich. (2021). Safety Data Sheet: Phenylboronic acid.

  • ChemicalBook. (n.d.). 4-(4-Methylpiperazin-1-yl)phenylboronic Acid.

  • Anderson, K. W., et al. (2006). The Development of a Practical Synthesis of a Potent Indole-Based HCV Polymerase Inhibitor. Organic Process Research & Development.
  • CymitQuimica. (n.d.). Safety Data Sheet: 2-(4-Methylpiperazin-1-yl)phenylboronic acid.

  • Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences.

  • Popa, A., et al. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.

  • ResearchGate. (n.d.). How to purify boronic acids/boronate esters?.

  • MedChemExpress. (n.d.). Safety Data Sheet: 4-(Methylsulfonyl)phenylboronic acid.

  • Gravel, M., et al. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry.

  • Wikipedia. (n.d.). Protodeboronation.

  • Chem-Station. (2016). Protecting Groups for Boronic Acids.

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences.

Sources

Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Suzuki Reactions

Welcome to the technical support center for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance. Instead of a simple list of steps, we will delve into the causality behind catalyst deactivation, providing you with the foundational knowledge to diagnose and solve problems effectively. Our goal is to empower you to not only fix a failed reaction but to prevent future issues through a deeper understanding of the catalytic system.

Section 1: The Heart of the Matter: The Suzuki Catalytic Cycle and Its Vulnerabilities

To effectively troubleshoot, one must first understand the process. The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, but the palladium catalyst at its heart is susceptible to various deactivation pathways.[1][2][3] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

The active catalyst is a coordinatively unsaturated Pd(0) species.[1] Many common precatalysts, such as those containing Pd(II), must first be reduced in situ to generate this active form.[1][5] This reduction step is a critical, yet often overlooked, potential point of failure.


// Nodes pd0 [label="Pd(0)L_n\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_ox [label="Ar-Pd(II)L_n-X\n(Oxidative Adduct)", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_trans [label="Ar-Pd(II)L_n-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for labels ox_add_label [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; trans_label [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; red_elim_label [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> ox_add_label [arrowhead=none]; ox_add_label -> pd2_ox [label="+ Ar-X"]; pd2_ox -> trans_label [arrowhead=none]; trans_label -> pd2_trans [label="+ Ar'B(OR)2\n(Base Activated)"]; pd2_trans -> red_elim_label [arrowhead=none]; red_elim_label -> pd0 [label="Product:\nAr-Ar'"];

// Cycle back pd2_trans -> pd0 [style=invis]; // To guide layout }

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Deactivation occurs when this cycle is interrupted. The catalytically active Pd(0) can agglomerate into inactive palladium nanoparticles (often observed as "palladium black"), or it can be bound by inhibitors, effectively removing it from the cycle.[1][5][6]


// Nodes ActiveCycle [label="{Active Pd(0)/Pd(II) Cycle}", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Causes Causes [shape=plaintext, label="Potential Causes", fontcolor="#202124"]; LigandRatio [label="Incorrect Pd:Ligand Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; LigandOx [label="Ligand Oxidation/\nDegradation", fillcolor="#FBBC05", fontcolor="#202124"]; Impurities [label="Reagent/Solvent Impurities\n(e.g., S, H₂O, O₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Temp [label="Excessive Temperature", fillcolor="#FBBC05", fontcolor="#202124"];

// Deactivation Mechanisms Mechanisms [shape=plaintext, label="Deactivation Mechanisms", fontcolor="#202124"]; LigandLoss [label="Ligand Dissociation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Poisoning [label="Catalyst Poisoning", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Inactive Species Inactive [shape=plaintext, label="Inactive Species", fontcolor="#202124"]; PdBlack [label="Palladium Black\n(Agglomerated Pd(0))", fillcolor="#5F6368", fontcolor="#FFFFFF"]; PoisonedComplex [label="Poisoned Pd Complex\n(e.g., Pd-Sulfide)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Relationships Causes -> Mechanisms [style=invis]; Mechanisms -> Inactive [style=invis];

{LigandRatio, LigandOx} -> LigandLoss; LigandLoss -> PdBlack; Impurities -> Poisoning; Temp -> LigandLoss; Poisoning -> PoisonedComplex;

ActiveCycle -> {LigandLoss, Poisoning} [dir=back, style=dashed, color="#EA4335"]; }

Figure 2: Major Catalyst Deactivation Pathways.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during Suzuki reactions in a question-and-answer format.

Q1: My reaction is sluggish, has stalled, or shows low conversion. What are the likely causes?

A: This is the most common symptom and can stem from several root causes. A systematic approach is crucial.

  • Inefficient Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced to the active Pd(0) state for the catalytic cycle to begin.[1] This process can be inefficient or fail, consuming reagents in side reactions or leading to the formation of inactive species before your desired coupling can occur.[5]

    • Expert Insight: The choice of base, ligand, and even solvent can dramatically influence the efficiency of this initial reduction.[5] Some phosphine ligands can be oxidized during this process, altering the effective palladium-to-ligand ratio from the start.[1][5] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this variable, especially during troubleshooting.

  • Poor Reagent Quality or Purity:

    • Boronic Acid/Ester Instability: Boronic acids can undergo protodeboronation (hydrolysis back to the arene) under harsh conditions or decompose over time during storage.[7] Ensure your boronic acid is fresh and dry. Using more stable boronate esters (e.g., pinacol esters) can often mitigate this issue.

    • Halide Reactivity: The reactivity order for the organic halide is I > Br > OTf >> Cl. If you are using a less reactive halide like an aryl chloride, a more electron-rich and bulky ligand (e.g., a dialkylbiarylphosphine like SPhos or XPhos) is often required to facilitate the challenging oxidative addition step.[2][8]

  • Suboptimal Reaction Conditions:

    • Base: The base is not just a spectator; it activates the boronic acid for transmetalation.[9] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and the presence of water can significantly impact reaction rates. For challenging couplings, a stronger base may be required, but this can also promote side reactions.

    • Solvent & Temperature: Ensure your reagents are fully dissolved at the reaction temperature. Biphasic systems (e.g., Toluene/Water) require vigorous stirring to maximize interfacial contact where the reaction occurs.[7] If the reaction is slow, a modest increase in temperature is a common strategy, but excessive heat can accelerate catalyst decomposition.

Q2: I'm observing a black precipitate (Palladium Black) in my reaction. Why is this happening and how can I fix it?

A: The formation of a black or dark brown precipitate is a classic sign of catalyst deactivation via agglomeration.[1][10] This "palladium black" consists of palladium nanoparticles that are catalytically inactive for the solution-phase Suzuki reaction.

  • Causality — The Role of Ligands: The primary role of phosphine or N-heterocyclic carbene (NHC) ligands is to stabilize the monomeric Pd(0) species and prevent this agglomeration.[1] Palladium black forms when the Pd(0) center is not sufficiently protected by ligands. This can happen for several reasons:

    • Insufficient Ligand: The ratio of ligand to palladium is critical. A common starting point is a 2:1 to 4:1 ratio of monodentate ligand to palladium. Using too little ligand can leave the palladium exposed.

    • Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation by trace oxygen or other oxidants.[1][5] Once the ligand is oxidized, it can no longer effectively coordinate to the palladium center.

    • Use of "Ligandless" Systems: While some conditions are reported as "ligandless," the reaction solvent or reagents often act as weak ligands. These systems are highly susceptible to precipitation, especially at higher concentrations or temperatures.

  • Troubleshooting & Prevention:

    • Ensure Anaerobic Conditions: Thoroughly degas your solvent(s) and reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the catalyst.[7] Maintain a positive inert atmosphere throughout the reaction.

    • Increase Ligand Loading: Try increasing the ligand-to-palladium ratio. For a Pd(0) source like Pd₂(dba)₃, a 4:1 ratio of ligand:Pd is a robust starting point.

    • Switch to a More Robust Ligand: Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands are generally more stable and provide better protection for the palladium center, making them less prone to forming palladium black.[2]

Q3: My reaction is producing significant homocoupling and/or protodeboronation byproducts. What's going wrong?

A: These side reactions compete with your desired cross-coupling and point to specific imbalances in the reaction conditions.

  • Homocoupling of Boronic Acid (Ar'-Ar'): This side reaction is most often caused by the presence of molecular oxygen.[7] Oxygen can participate in a competing catalytic cycle that leads to the dimerization of the boronic acid.

    • Solution: The remedy is rigorous exclusion of oxygen. Ensure all solvents, including any water used in the base solution, are thoroughly degassed.

  • Protodeboronation (Ar'-H): This occurs when the boronic acid C-B bond is cleaved and replaced with a C-H bond.

    • Causality: This is often promoted by excessively high temperatures or a combination of a strong base and a protic solvent (like water) over long reaction times. Some heteroaromatic boronic acids are particularly prone to this pathway.

    • Solution:

      • Try milder conditions: lower the temperature or use a weaker base (e.g., K₂CO₃ instead of K₃PO₄).

      • Use a more stable boron reagent, such as a pinacol boronate ester (Bpin) or a trifluoroborate salt (BF₃K).[7] These are generally more resistant to premature hydrolysis.

Q4: I suspect my starting materials or reagents are contaminated. How can I identify a catalyst poison?

A: Catalyst poisons are substances that irreversibly bind to the palladium center, rendering it inactive. Even trace amounts can shut down a reaction.

  • Common Poisons:

    • Sulfur Compounds: Elemental sulfur and sulfur-containing functional groups are potent palladium poisons.[11][12] These can be present as low-level impurities in starting materials from their synthesis.

    • Coordinating Species: Excess halides (especially iodide), cyanide, and un-degassed water can act as inhibitors or poisons.[7][13][14] Moisture is particularly detrimental as it can facilitate the hydrolysis of cyanide to HCN, which is highly reactive towards Pd(0).[14]

  • Diagnostic Workflow:

    • Run a Control Reaction: Use substrates and reagents from a trusted source that have worked previously. If this control reaction works, it strongly implicates one of your new reagents.

    • Isolate the Variable: Systematically swap out one reagent at a time (your aryl halide, your boronic acid, the base, the solvent) with a fresh or purified batch. The reaction that works will identify the contaminated component.

    • Spiking Experiment: If you suspect a specific starting material is the culprit, run two reactions in parallel. In one, use the material as is. In the second, "spike" a known good reaction with a small amount of the suspect material. If the spiked reaction fails, you have confirmed the source of the poison.

Section 3: Proactive Strategies for Preventing Catalyst Deactivation

The best troubleshooting is prevention. Adopting these best practices will significantly improve the success rate and reproducibility of your Suzuki reactions.

StrategyRationale & Key Considerations
Rigorous Inert Atmosphere Oxygen promotes ligand oxidation and boronic acid homocoupling.[5][7] Action: Always degas solvents and reagents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen).
Use High-Purity Reagents Impurities, particularly sulfur-containing compounds, are known catalyst poisons.[11] Action: Use reagents from reputable suppliers. If contamination is suspected, purify starting materials via recrystallization or chromatography.
Select the Right Ligand Ligands are crucial for stabilizing the active catalyst and facilitating key steps.[1][2] Action: For challenging substrates (e.g., aryl chlorides, hindered partners), use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or NHCs.[2]
Optimize Pd:Ligand Ratio An insufficient amount of ligand leads to catalyst agglomeration (palladium black).[5] Action: Start with a Pd:L ratio of 1:2 to 1:4 for monodentate ligands. For pre-catalysts, ensure the ratio accounts for the active species generated.
Controlled Temperature While heat can increase reaction rates, excessive temperatures accelerate catalyst decomposition and side reactions like protodeboronation. Action: Start at a moderate temperature (e.g., 60-80 °C) and only increase if the reaction is clean but slow.
Section 4: Advanced Diagnostic Protocols
Protocol 1: Small-Scale Parallel Screening for Condition Optimization

Objective: To efficiently identify the optimal combination of ligand, base, and solvent when a reaction fails under standard conditions.

Methodology:

  • Setup: Use an array of small reaction vials (e.g., 2 mL microwave vials) with stir bars in a heating block. Prepare a stock solution of your aryl halide and boronic acid in a suitable solvent to ensure consistent dispensing.

  • Array Design:

    • Vials 1-4 (Ligand Screen): Keep the base (e.g., K₃PO₄) and solvent (e.g., Dioxane/H₂O) constant. Test a panel of ligands: PPh₃, XPhos, SPhos, and an NHC-Pd pre-catalyst.

    • Vials 5-7 (Base Screen): Using the best ligand from the first screen, keep the solvent constant and test different bases: K₂CO₃, K₃PO₄, Cs₂CO₃.

    • Vials 8-9 (Solvent Screen): Using the best ligand/base combination, test alternative solvent systems like Toluene/H₂O or 2-MeTHF.

  • Execution:

    • To each vial, add the appropriate solid base and ligand.

    • Add the stock solution of substrates.

    • Degas all vials by bubbling argon through the mixture for 5 minutes.

    • Add the palladium source (e.g., Pd₂(dba)₃) as a solution in degassed solvent.

    • Seal the vials and place them in the pre-heated block.

  • Analysis: After a set time (e.g., 4 hours), take a small aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the percent conversion to product and identify major byproducts. This data will point directly to the most effective reaction system.

Protocol 2: Confirmatory Test for Sulfur-Based Catalyst Poisoning

Objective: To confirm if a starting material contains sulfur-based impurities that are poisoning the catalyst. This protocol is adapted from findings where elemental sulfur was identified as a poison.[11][12]

Methodology:

  • Prepare a Copper(I) Thiophenolate Solution: In a glovebox or under strict inert atmosphere, dissolve Copper(I) iodide (CuI) in dry, degassed DMF. Add sodium thiophenolate (NaSPh). The resulting solution contains a copper-thiolate complex that will react with elemental sulfur.

  • Sample Preparation: Dissolve a sample of the suspect starting material (e.g., the aryl halide) in a small amount of degassed solvent.

  • Test Execution:

    • Add a small amount of the copper(I) thiophenolate solution to the dissolved sample.

    • Allow the mixture to stand for 10-15 minutes.

  • Analysis:

    • Analyze the mixture by LC-MS.

    • Positive Result: Look for the mass corresponding to diphenyl disulfide (Ph-S-S-Ph). This product is formed when the copper thiophenolate reacts with elemental sulfur. Its presence confirms sulfur contamination in your starting material.

    • Negative Result: The absence of diphenyl disulfide suggests that elemental sulfur is not the poison, and other impurities should be investigated.

References
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com.

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

  • Martin, R.; Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Kühn, K., et al. (2007). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.

  • Sinha, A., et al. (2013). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands. Organometallics.

  • NRO Chemistry (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

  • Rossi, S., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.

  • Nagaki, A., et al. (2012). Flash Generation of a Highly Reactive Pd Catalyst for Suzuki–Miyaura Coupling by Using a Flow Microreactor. Chemistry – A European Journal.

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. commonorganicchemistry.com.

  • Vo, T. H., et al. (2016). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.

  • Chen, W.-Y., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. MDPI.

  • Farrauto, R. J. (2012). Poisoning and deactivation of palladium catalysts. ResearchGate.

  • J. Am. Chem. Soc. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. PubMed.

  • Reddit r/Chempros (2023). How to approach choosing reaction conditions for Suzuki?. Reddit.

Sources

Troubleshooting

Technical Support Center: 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 4-(4...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to overcome common experimental challenges, with a particular focus on preventing the undesired homocoupling of the boronic acid.

Introduction: Understanding the Challenge

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, like any complex catalytic process, it is not without its potential side reactions.[1] One of the most common and problematic side reactions is the homocoupling of the boronic acid reagent, which leads to the formation of a symmetrical biaryl impurity. This not only consumes the valuable boronic acid but also complicates the purification of the desired cross-coupled product.

The subject of this guide, 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid, possesses an electron-withdrawing sulfonyl group. Arylboronic acids with such substituents can be more susceptible to side reactions, including homocoupling and protodeboronation.[3] This guide will provide a detailed exploration of the mechanisms behind homocoupling and, more importantly, a set of actionable strategies and detailed protocols to minimize its occurrence.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Boronic acid homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl. In the context of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid, this would result in the formation of 4,4'-bis(4-ethylpiperazin-1-ylsulfonyl)biphenyl. This side reaction is problematic for several reasons:

  • Reduced Yield: It consumes the boronic acid, thereby lowering the yield of the desired cross-coupled product.

  • Purification Challenges: The homocoupled product often has similar polarity to the desired product, making separation by chromatography difficult.

  • Inaccurate Stoichiometry: The consumption of the boronic acid alters the stoichiometry of the reaction, potentially leading to incomplete conversion of the coupling partner.

Q2: What are the primary causes of homocoupling of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid?

A2: The primary driver of boronic acid homocoupling is the presence of molecular oxygen in the reaction mixture.[4] The mechanism is believed to involve the oxidation of the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0). The electron-withdrawing nature of the sulfonyl group in 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid can make the aryl group more susceptible to this side reaction.[3]

Q3: How can I visually identify if homocoupling is a significant issue in my reaction?

A3: While definitive identification requires analytical techniques such as TLC, HPLC, or LC-MS, you might observe the following during your experiment:

  • TLC Analysis: A new spot on the TLC plate that is less polar than the starting boronic acid and potentially close to the desired product's Rf value.

  • Reaction Color: While not a definitive indicator, unexpected color changes in the reaction mixture could suggest the formation of side products.

  • Work-up and Purification: Difficulty in separating the desired product from a major impurity during column chromatography can be a strong indication of homocoupling.

Troubleshooting Guide: Preventing Homocoupling

This section provides detailed strategies and protocols to minimize the homocoupling of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid.

Rigorous Exclusion of Oxygen

The most critical factor in preventing homocoupling is the meticulous removal of dissolved oxygen from the reaction mixture.

Underlying Principle: Oxygen promotes the formation of Pd(II) species, which are key intermediates in the homocoupling pathway.[4] By maintaining an inert atmosphere, the concentration of Pd(II) is minimized, thus suppressing this undesired reaction.

Experimental Protocol: Degassing the Reaction Mixture

There are several effective methods for deoxygenating your reaction solvent and mixture. The "freeze-pump-thaw" method is highly effective, while the "sparging" method is often more practical for larger scale reactions.

Method 1: Freeze-Pump-Thaw (for smaller scale reactions)

  • Assemble your reaction flask containing the solvent, base, and coupling partner (but not the palladium catalyst or the boronic acid yet).

  • Seal the flask with a rubber septum.

  • Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Connect the flask to a vacuum line and evacuate the headspace for 5-10 minutes.

  • Close the vacuum line and remove the flask from the liquid nitrogen bath, allowing it to thaw completely. You will often see bubbles evolving from the solvent as dissolved gases are released.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure thorough deoxygenation.

  • After the final cycle, backfill the flask with an inert gas (e.g., argon or nitrogen).

Method 2: Subsurface Sparging with an Inert Gas (for larger scale reactions)

  • In your reaction vessel, dissolve all reagents except for the palladium catalyst and the boronic acid in the chosen solvent.

  • Insert a long needle or a gas dispersion tube connected to a source of inert gas (argon or nitrogen) into the solvent, ensuring the tip is below the liquid surface.

  • Bubble the inert gas through the solution for at least 30-60 minutes. The flow rate should be vigorous enough to create good agitation but not so strong as to splash the solvent.

  • After sparging, remove the gas inlet tube and maintain a positive pressure of the inert gas over the reaction mixture.

Degassing_Workflow cluster_0 Freeze-Pump-Thaw cluster_1 Inert Gas Sparging A 1. Freeze Solvent B 2. Evacuate Headspace A->B C 3. Thaw B->C D Repeat 3x C->D E Backfill with Inert Gas D->E F 1. Insert Gas Tube G 2. Bubble Inert Gas (30-60 min) F->G H 3. Maintain Positive Pressure G->H

Caption: Workflow for Deoxygenating Reaction Mixtures.

Judicious Choice of Palladium Source and Ligands

The nature of the palladium catalyst and its associated ligands can significantly influence the propensity for homocoupling.

Underlying Principle: The ligand environment around the palladium center affects its electronic properties and steric bulk, which in turn influences the relative rates of the desired cross-coupling and the undesired homocoupling pathways.

Recommendations:

Catalyst/Ligand StrategyRationaleConsiderations
Use of Pd(0) precatalysts Starts the catalytic cycle directly with the active oxidation state, potentially reducing the involvement of Pd(II) in side reactions.Examples include Pd(PPh₃)₄ and Pd₂(dba)₃. Ensure high purity as oxidized catalysts can promote homocoupling.
Bulky, electron-rich phosphine ligands These ligands can accelerate the rate of reductive elimination to form the desired product, outcompeting the homocoupling pathway.SPhos, XPhos, and RuPhos are examples of effective ligands.
N-Heterocyclic Carbene (NHC) Ligands Form highly stable and active palladium complexes that can promote efficient cross-coupling even with challenging substrates.
Heterogeneous Catalysts (e.g., Palladium on Carbon, Palladium Black) Can sometimes offer reduced homocoupling compared to homogeneous catalysts.[5] They also offer the advantage of easy removal by filtration.Activity can be variable depending on the support and preparation method.
Ligand Choice to Suppress Homocoupling Certain ligands, such as BINAP, have been shown to suppress homocoupling in specific oxidative cross-coupling reactions.[6]The effectiveness of a particular ligand is substrate-dependent and may require screening.
The Use of Additives

The addition of certain reagents to the reaction mixture can actively suppress the homocoupling side reaction.

Underlying Principle: Mild reducing agents can scavenge Pd(II) species that may form due to residual oxygen, thereby preventing them from participating in the homocoupling catalytic cycle.

Recommended Additive: Potassium Formate (HCO₂K)

The addition of potassium formate has been demonstrated to be highly effective in suppressing boronic acid homocoupling.[5][7][8]

Protocol for Incorporating Potassium Formate:

  • Follow the standard procedure for setting up your Suzuki-Miyaura reaction, including the rigorous deoxygenation of the solvent and reagents.

  • Prior to the addition of the palladium catalyst, add 0.1 to 0.5 equivalents of potassium formate relative to the limiting reagent.

  • Proceed with the addition of the palladium catalyst and the boronic acid under an inert atmosphere.

Homocoupling_Prevention cluster_main Strategies to Prevent Homocoupling cluster_A cluster_B cluster_C A Rigorous Oxygen Exclusion A1 Freeze-Pump-Thaw A->A1 A2 Inert Gas Sparging A->A2 D Successful Suzuki-Miyaura Coupling A->D Minimized Homocoupling B Judicious Catalyst/Ligand Choice B1 Pd(0) Precatalysts B->B1 B2 Bulky Ligands B->B2 B3 Heterogeneous Catalysts B->B3 B->D Minimized Homocoupling C Use of Additives C1 Potassium Formate C->C1 C->D Minimized Homocoupling

Caption: Key Strategies to Mitigate Homocoupling.

Modifying the Boronic Acid Reagent

For particularly challenging substrates, modifying the boronic acid itself can enhance stability and reduce side reactions.

Underlying Principle: Boronic acids can be converted into more stable derivatives, such as boronate esters or trifluoroborate salts, which are less prone to decomposition and homocoupling.

Alternative Boron Reagents:

Reagent TypeAdvantages
Boronate Esters (e.g., Pinacol Esters) More stable to air and moisture than the corresponding boronic acids. They can participate directly in the catalytic cycle or hydrolyze in situ to the active boronic acid.
Potassium Trifluoroborate Salts (R-BF₃K) Highly stable, crystalline solids that are easy to handle and purify. They are robust towards protodeboronation and homocoupling.[9][10]

The use of these alternative reagents may require slight modifications to the reaction conditions, such as the choice of base or the addition of water to facilitate the release of the active boronic acid.

Conclusion

The successful application of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions hinges on the effective suppression of homocoupling. By implementing the strategies outlined in this guide—namely, the rigorous exclusion of oxygen, careful selection of the catalytic system, the use of additives like potassium formate, and consideration of more stable boronic acid derivatives—researchers can significantly improve the yield and purity of their desired products.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]

  • Various Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Denmark, S. E., & Smith, R. C. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 132(4), 1243–1245. [Link]

  • Rulíšek, L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336–2345. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • König, B. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(10), 3041-3054. [Link]

  • Various Authors. (2004). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. [Link]

  • Various Authors. (2011). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. [Link]

  • Yu, J., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079-4082. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Zhang, P., et al. (2011). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Angewandte Chemie International Edition, 50(12), 2859-2862. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(100), 82079-82084. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Molander, G. A., & Figueroa, R. (2005). Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles. The Journal of Organic Chemistry, 70(18), 7143–7148. [Link]

Sources

Optimization

Technical Support Center: Catalyst Loading Optimization for C-C Bond Formation Reactions

Welcome to the technical support center for C-C bond formation. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing catalyst loading in critical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C-C bond formation. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing catalyst loading in critical cross-coupling reactions. Instead of a rigid list of steps, we will explore common experimental challenges through a question-and-answer format, explaining the causality behind our troubleshooting advice.

Section 1: Troubleshooting Low Conversion or Incomplete Reactions

This is the most frequent issue encountered in the lab. When a reaction stalls or gives a poor yield, the catalyst system is the first place to investigate.

Question: My Suzuki-Miyaura reaction is giving very low yield (<20%). I'm using 0.5 mol% of a standard Pd catalyst. What's the first thing I should check?

Answer: Before making drastic changes to your protocol, the first step is to diagnose whether the issue is related to catalyst activity or catalyst amount. At 0.5 mol%, the loading is within a typical range, but it might be insufficient for your specific substrates.

Causality: The catalytic cycle (oxidative addition, transmetalation, reductive elimination) relies on a sufficient concentration of the active catalyst species to proceed at a reasonable rate.[1][2] If the catalyst loading is too low, the turnover frequency (TOF) may not be high enough to achieve full conversion in a practical timeframe, especially if the substrates are sterically hindered or electronically deactivated.

Troubleshooting Workflow:

  • Run a High-Loading Control: Set up a parallel reaction with a significantly higher catalyst loading, for instance, 2-5 mol%.[3] If this reaction proceeds to high conversion, it strongly indicates that your initial 0.5 mol% loading was simply too low for the reaction's intrinsic rate. If the high-loading reaction also fails, the problem likely lies with other parameters (reagents, solvent, temperature, base) and not the catalyst quantity itself.[4][5]

  • Check for Catalyst Deactivation: A reaction that starts but then stalls is a classic sign of catalyst deactivation. The active Pd(0) species can aggregate into inactive palladium black, or the supporting ligands can degrade, especially at high temperatures.[6][7] A higher initial loading might sometimes push a reaction to completion simply by providing enough active catalyst to last the reaction's duration, but this is not an optimal solution.

  • Verify Pre-catalyst Activation: Many modern cross-coupling reactions use stable Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) species.[8] Inefficient reduction can drastically lower the concentration of the active catalyst, leading to poor performance.[9] Ensure your conditions are suitable for this reduction step; sometimes, a sacrificial reductant or one of the coupling partners is responsible for this process.[9]

Question: I increased my catalyst loading, but the reaction still stalls after about an hour. What's causing my catalyst to die?

Answer: Catalyst deactivation is a common problem stemming from several potential sources. Identifying the cause is key to developing a robust reaction.

Primary Causes of Deactivation:

  • Oxygen Sensitivity: The active Pd(0) species is readily oxidized by atmospheric oxygen. Ensure your reaction is properly degassed (e.g., via sparging with an inert gas like argon or nitrogen, or through freeze-pump-thaw cycles) and maintained under an inert atmosphere.

  • Impure Reagents or Solvents: Impurities can act as catalyst poisons. For example, sulfur- or phosphorus-containing impurities in your substrates or solvents can irreversibly bind to the palladium center. Always use high-purity, dry solvents.[10]

  • Thermal Instability: Ligands, particularly phosphines, can degrade at elevated temperatures.[11] This not only destroys the active catalytic complex but can also lead to the formation of inactive palladium nanoparticles (palladium black).[9] If you suspect thermal degradation, try running the reaction at a lower temperature for a longer period.

  • Side Reactions with Reagents: In some cases, the base or other additives can react with the catalyst complex. The solubility of inorganic bases can also play a critical role in the reaction rate and catalyst stability.[12]

Visual Troubleshooting Guide for Low Yield

G start Low Yield or Stalled Reaction check_loading Is Catalyst Loading Sufficient? start->check_loading check_deactivation Did the Reaction Start then Stall? start:e->check_deactivation:w run_high_load Action: Run High-Loading Control (e.g., 2-5 mol%) check_loading->run_high_load How to check? high_load_ok High Conversion Achieved? run_high_load->high_load_ok increase_loading Solution: Increase Catalyst Loading Systematically high_load_ok->increase_loading Yes other_issue Problem is Not Catalyst Quantity. Investigate Other Parameters: - Reagent Quality - Solvent/Base - Temperature high_load_ok->other_issue No check_deactivation->check_loading No deactivation_issue Catalyst Deactivation Likely. Investigate: - Oxygen Contamination - Reagent Purity - Thermal Stability check_deactivation->deactivation_issue Yes

Caption: A decision workflow for troubleshooting low-yield C-C coupling reactions.

Section 2: Troubleshooting Poor Selectivity & Side Reactions

Achieving high conversion is only half the battle; the desired product must also be formed selectively. Catalyst loading can have a profound impact on the product distribution.

Question: My Heck reaction is producing a significant amount of homocoupled product from my aryl halide. I'm using a high catalyst loading (5 mol%) to ensure full conversion. Is the loading the problem?

Answer: Yes, high catalyst loading can certainly be the culprit. While it drives the reaction to completion, it can also accelerate undesirable side pathways like homocoupling (e.g., Glaser coupling in Sonogashira reactions or biphenyl formation in Suzuki reactions).[9][13]

Causality: At high concentrations, catalyst species are more likely to interact with each other. This can favor pathways where, for example, two aryl-palladium intermediates react with each other before encountering the intended coupling partner. Furthermore, the rate of productive catalytic turnover versus side reactions can change non-linearly with catalyst concentration.

Optimization Strategy:

  • Reduce Catalyst Loading: The most direct approach is to screen lower catalyst loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%) and monitor the ratio of desired product to homocoupled byproduct via GC or LC-MS.

  • Optimize Ligand-to-Metal Ratio: Homocoupling can also be a sign of an improperly stabilized catalyst. In many cross-coupling reactions, a 1:1 or 1:2 palladium-to-ligand ratio is optimal.[14] Using an excess of ligand can sometimes stabilize the catalyst and suppress side reactions, but an excessive amount can also inhibit the reaction by creating unreactive complexes.[9] Experiment with slightly different ligand ratios (e.g., 1:1.1, 1:1.5) at a moderate catalyst loading.

  • Consider a Different Ligand/Pre-catalyst: If tuning the loading and ratio doesn't work, the chosen ligand may not be optimal. Bulky, electron-donating phosphine or N-heterocyclic carbene (NHC) ligands often promote the desired reductive elimination step over side reactions.[11] Using a well-defined pre-catalyst can also provide more consistent results by ensuring a precise palladium-to-ligand ratio from the start.[14]

Table 1: Typical Catalyst Loading Ranges and Impact on Performance

Reaction TypeTypical Loading (mol%)Lower End (<0.1%)Higher End (2-5%)
Suzuki-Miyaura 0.1 - 2.0Used for highly active substrates; requires very efficient ligands.[15]For challenging substrates (e.g., aryl chlorides) or to overcome slow kinetics.[3]
Mizoroki-Heck 0.5 - 5.0Can be achieved with highly active catalyst systems.Often required for less reactive aryl halides; can increase side product formation.[11]
Sonogashira 0.1 - 2.0Possible with electron-rich alkynes and reactive halides.May be needed for aryl bromides; risk of Glaser homocoupling increases.[13]
Buchwald-Hartwig 0.5 - 3.0Requires highly active, bulky phosphine ligands.For unreactive amines or aryl chlorides.

Section 3: General FAQs on Catalyst Loading Optimization

Q1: What is a good starting point for catalyst loading in a new C-C coupling reaction? A: For most standard palladium-catalyzed reactions like Suzuki or Heck, starting with 1 mol% of the palladium source and a 1:1 or 1:2 ratio of Pd:Ligand is a robust and common starting point. This provides a good balance between reaction efficiency and cost, and any issues that arise are likely to be observable and diagnosable.

Q2: How does reaction concentration affect the optimal catalyst loading? A: Reaction concentration can have a significant effect.[3] In very dilute conditions, a higher molar percentage of catalyst may be required to maintain a sufficient absolute concentration for the reaction to proceed. Conversely, in highly concentrated reactions, you can often reduce the catalyst loading (in mol%) while maintaining an effective absolute concentration, which is highly desirable for process chemistry.

Q3: My goal is to reduce the catalyst loading for an industrial-scale synthesis. What is the best strategy? A: Reducing catalyst loading for large-scale applications is crucial for economic and environmental reasons.[9] The strategy involves systematic optimization:

  • Establish a Baseline: First, find a reliable set of conditions (catalyst, ligand, solvent, base, temperature) that provides a high, reproducible yield (>95%).

  • Systematic Reduction: Decrease the catalyst loading incrementally (e.g., from 1.0% to 0.5%, then 0.2%, 0.1%, etc.) while carefully monitoring the reaction kinetics and final conversion.

  • Employ In-Situ Monitoring: Use techniques like process IR spectroscopy to track the consumption of starting materials and formation of the product in real-time.[16] This allows you to see precisely when a reaction stalls due to insufficient catalyst, rather than just relying on an endpoint measurement.

  • Consider Flow Chemistry: For large-scale synthesis, using a packed-bed reactor with an immobilized catalyst in a continuous flow system can dramatically improve efficiency and simplify catalyst removal, although catalyst leaching can be a concern.[14][17]

The Interplay of Key Reaction Parameters

G cluster_inputs Primary Control Variable cluster_outputs Key Performance Metrics CatalystLoading Catalyst Loading (mol %) ReactionRate Reaction Rate CatalystLoading->ReactionRate Directly affects Selectivity Selectivity CatalystLoading->Selectivity Influences (non-linear) CatalystStability Catalyst Stability CatalystLoading->CatalystStability Impacts (high loading can -> aggregation) Cost Process Cost CatalystLoading->Cost Directly impacts TON_TOF TON / TOF CatalystLoading->TON_TOF Inversely affects TON

Caption: Relationship between catalyst loading and key reaction performance metrics.

Section 4: Experimental Protocols

Protocol 1: Systematic Catalyst Loading Screening

This protocol is designed to quickly identify the optimal catalyst loading for a given reaction.

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of your palladium pre-catalyst and ligand in a suitable anhydrous solvent (e.g., dioxane, toluene). A typical concentration might be 0.01 M for the palladium source.

  • Reaction Setup: Arrange an array of reaction vials (e.g., 2 mL microwave vials with stir bars). To each vial, add your limiting substrate (e.g., 0.1 mmol), the excess coupling partner (e.g., 0.12 mmol), and the base (e.g., 0.2 mmol).

  • Catalyst Addition: Using a microsyringe, add the calculated volume of the catalyst stock solution to each vial to achieve the desired mol% loadings.

    • Vial 1: 5 mol% (5 µmol)

    • Vial 2: 2 mol% (2 µmol)

    • Vial 3: 1 mol% (1 µmol)

    • Vial 4: 0.5 mol% (0.5 µmol)

    • Vial 5: 0.1 mol% (0.1 µmol)

    • Vial 6: No catalyst (negative control)

  • Reaction Execution: Add the bulk of the reaction solvent to bring all reactions to the same concentration. Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block or oil bath.

  • Monitoring and Analysis: After a set time (e.g., 2, 6, and 24 hours), take a small aliquot from each reaction, quench it, and analyze by a suitable method (TLC, GC-MS, or LC-MS) to determine the conversion and selectivity. Plot conversion versus catalyst loading at each time point to visualize the optimal range.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

A simple and effective way to determine if a reaction has stalled.[5]

  • Sample Preparation: Using a capillary tube, carefully take a tiny sample from the reaction mixture under a flow of inert gas. Dilute the sample in a small vial with a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the diluted sample onto a TLC plate alongside spots of your starting materials and, if available, the pure product.

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., 4:1 hexane/ethyl acetate).

  • Analysis: Visualize the plate under UV light and/or with a chemical stain.

    • Complete Reaction: The spot corresponding to the limiting starting material has disappeared.

    • Stalled Reaction: The spot for the starting material is still present and its intensity is not changing over time (e.g., when comparing a 2-hour sample to a 4-hour sample). This indicates the catalyst may have died.

    • Side Products: The appearance of new, unexpected spots indicates the formation of byproducts.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Ethylpiperazinyl Sulfonyl Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, my goal is to provide you with a practical, in-depth guide to understanding the structure-activity relationships (SAR) of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my goal is to provide you with a practical, in-depth guide to understanding the structure-activity relationships (SAR) of ethylpiperazinyl sulfonyl derivatives, a chemical scaffold of significant interest in the development of kinase inhibitors. This guide will move beyond a simple recitation of facts and, instead, delve into the causality behind the observed biological activities, offering insights to inform your own drug discovery efforts. We will focus on the inhibition of two key receptor tyrosine kinases involved in cancer progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Hepatocyte Growth Factor Receptor (c-Met).

The piperazine ring is a versatile scaffold in medicinal chemistry, offering a combination of structural rigidity, hydrogen bond acceptors, and a large polar surface area. These characteristics often lead to improved aqueous solubility, oral bioavailability, and favorable ADME properties, as well as enhanced target affinity and specificity.[1] When coupled with a sulfonyl group, which can act as a hydrogen bond acceptor and participate in various non-covalent interactions, the resulting ethylpiperazinyl sulfonyl moiety becomes a powerful pharmacophore for designing potent and selective kinase inhibitors.

The Ethylpiperazinyl Sulfonyl Scaffold: A Privileged Structure for Kinase Inhibition

The general structure of the ethylpiperazinyl sulfonyl derivatives discussed in this guide is centered around a core scaffold that allows for systematic modification at several key positions. Understanding how substitutions at these positions influence biological activity is the essence of SAR.

Comparative Analysis of Ethylpiperazinyl Sulfonyl Derivatives as VEGFR-2 and c-Met Inhibitors

A promising strategy in cancer therapy is the dual inhibition of VEGFR-2 and c-Met, two key receptor tyrosine kinases that play crucial roles in tumor angiogenesis, growth, and metastasis.[2] The ethylpiperazinyl sulfonyl scaffold has proven to be a fertile ground for the development of such dual inhibitors.

Structure-Activity Relationship at the Phenyl Ring (R1)

The substitution pattern on the phenyl ring attached to the sulfonyl group (R1) is a critical determinant of both potency and selectivity. Let's examine a series of hypothetical derivatives to illustrate these relationships.

CompoundR1 SubstitutionVEGFR-2 IC50 (µM)c-Met IC50 (µM)Selectivity (c-Met/VEGFR-2)
1a 4-H0.8501.5201.79
1b 4-F0.1451.3829.53
1c 4-Cl0.2101.1505.48
1d 4-CH30.5301.8853.56
1e 2,4-diF0.0820.2803.41

Data is illustrative and compiled from trends observed in the literature.[2]

  • Electron-withdrawing groups are favored: The introduction of a fluorine (1b) or chlorine (1c) atom at the 4-position of the phenyl ring significantly enhances VEGFR-2 inhibitory activity compared to the unsubstituted analog (1a). This suggests that an electron-deficient phenyl ring is beneficial for interaction with the kinase active site.

  • Fluorine is optimal for VEGFR-2 potency: The p-fluoro substituted compound (1b) exhibits the highest potency against VEGFR-2 in this series.

  • Disubstitution can enhance dual-potency: The 2,4-difluoro substituted compound (1e) shows potent inhibition of both VEGFR-2 and c-Met, highlighting a strategy for developing dual inhibitors.

  • Bulky electron-donating groups are detrimental: The presence of a methyl group (1d) at the 4-position leads to a decrease in activity against both kinases, suggesting that steric hindrance and/or unfavorable electronic effects may be at play.

The Importance of the Linker (X)

The nature and length of the linker (X) between the piperazine ring and the terminal aromatic moiety (R2) also profoundly impact activity.

CompoundLinker (X)R2VEGFR-2 IC50 (µM)c-Met IC50 (µM)
2a -CH2-Phenyl1.6801.108
2b -CH2-CH2-Phenyl0.2191.490
2c -C(O)-CH2-Phenyl0.1451.382

Data is illustrative and compiled from trends observed in the literature.[2]

  • Linker length is crucial: Elongating the linker from a single methylene group (2a) to an ethylene group (2b) dramatically improves VEGFR-2 inhibition, while slightly decreasing c-Met activity.[2] This highlights the importance of optimal positioning of the terminal aromatic ring within the kinase binding pocket.

  • Linker composition matters: The introduction of a carbonyl group in the linker (2c) results in a compound with good VEGFR-2 potency.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, it is imperative to employ robust and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for key assays used in the evaluation of ethylpiperazinyl sulfonyl derivatives.

In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.

Principle: The assay utilizes the luciferase-luciferin reaction, where the light produced is dependent on the amount of ATP present. Active kinases consume ATP to phosphorylate their substrates, leading to a decrease in the luminescent signal. The presence of an inhibitor prevents ATP consumption, resulting in a higher signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer containing the desired concentration of recombinant human VEGFR-2 enzyme and the appropriate substrate (e.g., a poly(Glu, Tyr) peptide).

    • Prepare serial dilutions of the test compounds (ethylpiperazinyl sulfonyl derivatives) and a reference inhibitor (e.g., Sorafenib) in 1X kinase buffer.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted test compounds or reference inhibitor to the wells of a 96-well plate.

    • Include "positive control" wells (kinase + substrate, no inhibitor) and "blank" wells (buffer only).

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 10 µL of a commercially available ATP detection reagent (e.g., Kinase-Glo® Max) to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and blank controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HepG-2, a human liver cancer cell line) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the ethylpiperazinyl sulfonyl derivatives.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing the Structure-Activity Landscape

To better conceptualize the SAR of ethylpiperazinyl sulfonyl derivatives, we can use diagrams to represent the key structural components and their influence on activity.

SAR_Flowchart cluster_scaffold Ethylpiperazinyl Sulfonyl Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold R1-SO2-N(CH2CH2)2N-X-R2 R1 R1 (Phenyl Ring) Potency Potency (IC50) R1->Potency Electron-withdrawing groups (e.g., F, Cl) increase potency Selectivity Selectivity R1->Selectivity Substitution pattern influences kinase selectivity X X (Linker) X->Potency Optimal length and composition are crucial for high potency R2 R2 (Terminal Moiety) R2->Potency Varies depending on the specific kinase target

Caption: SAR flowchart for ethylpiperazinyl sulfonyl derivatives.

The following diagram illustrates a generalized workflow for the evaluation of these kinase inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and SAR Synthesis Synthesis of Ethylpiperazinyl Sulfonyl Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay Synthesis->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay Synthesis->Cell_Assay IC50 IC50 Determination Kinase_Assay->IC50 Cell_Assay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis

Caption: Experimental workflow for SAR studies.

Conclusion and Future Directions

This guide has provided a comparative analysis of the structure-activity relationships of ethylpiperazinyl sulfonyl derivatives as inhibitors of VEGFR-2 and c-Met. The key takeaways are:

  • The ethylpiperazinyl sulfonyl scaffold is a versatile and effective starting point for the design of potent kinase inhibitors.

  • Substitutions on the phenyl ring and modifications to the linker region are critical for optimizing potency and selectivity.

  • Electron-withdrawing groups on the phenyl ring generally enhance activity.

  • A systematic approach to SAR, supported by robust and reproducible experimental protocols, is essential for successful drug discovery.

Future research in this area should focus on exploring a wider range of substitutions at the R1 and R2 positions to further refine the SAR and to develop compounds with improved pharmacokinetic and pharmacodynamic properties. The use of computational modeling and structure-based drug design will also be invaluable in guiding the synthesis of next-generation inhibitors with enhanced potency and selectivity.

References

  • [Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][3][4]triazine-based VEGFR-2 kinase inhibitors.]([Link])

  • [Discovery of new VEGFR-2 inhibitors based on bis([2][3][4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers.]([Link])

  • [VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit.]([Link])

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Phenylboronic Acid and its Boronate Ester

Introduction: The Dual Nature of Boron in Modern Chemistry In the landscape of contemporary drug discovery and organic synthesis, boronic acids and their corresponding esters stand out for their remarkable versatility. P...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Boron in Modern Chemistry

In the landscape of contemporary drug discovery and organic synthesis, boronic acids and their corresponding esters stand out for their remarkable versatility. Phenylboronic acid, a seemingly simple molecule, is a cornerstone of carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Its utility, however, extends far beyond this, playing critical roles as enzyme inhibitors, therapeutic agents, and sensitive molecular sensors.[2][3][4] The drug Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, is a prominent example of a boronic acid-containing therapeutic.[1]

The conversion of a boronic acid to a boronate ester is a fundamental transformation that chemists leverage for several strategic reasons. Esterification serves as a crucial protecting group strategy, enhancing the stability of the boronic acid moiety to various reaction conditions, thereby allowing for complex, multi-step syntheses.[5][6] Furthermore, this conversion modulates the compound's physical properties, such as solubility and lipophilicity, and critically, its electronic and structural characteristics.

Understanding the distinct spectroscopic signatures of a boronic acid versus its ester is paramount for researchers. It allows for unambiguous reaction monitoring, purity assessment, and characterization of these vital chemical entities. This guide provides an in-depth, comparative analysis of phenylboronic acid and its pinacol ester derivative, grounded in experimental data and spectroscopic principles. We will explore not just what the differences are, but why they arise, offering field-proven insights for researchers, scientists, and drug development professionals.

Experimental Framework: From Acid to Ester

To conduct a meaningful spectroscopic comparison, we must first prepare the boronate ester from its corresponding acid. The pinacol ester is a common choice due to its high stability and ease of formation.[5] The following protocol outlines a standard, reliable method for this conversion. The success of this synthesis will be validated by the spectroscopic data detailed in the subsequent sections.

Experimental Protocol: Synthesis of 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Phenylboronic Acid Pinacol Ester)

Objective: To convert phenylboronic acid to its pinacol boronate ester to enable direct spectroscopic comparison.

Materials:

  • Phenylboronic Acid (1.0 eq)

  • Pinacol (1.0 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄) (1.5 eq)

  • Diethyl Ether (anhydrous)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (1.0 eq), pinacol (1.0 eq), and anhydrous magnesium sulfate (1.5 eq).

  • Add anhydrous diethyl ether to the flask to create a stirrable suspension.

  • Seal the flask under an inert atmosphere (e.g., Argon or Nitrogen) and stir the suspension at room temperature for 24 hours.[7]

  • Upon completion, filter the suspension to remove the magnesium sulfate. Wash the solid residue with additional diethyl ether.

  • Combine the filtrates and concentrate them under reduced pressure (rotary evaporation) to yield the crude product.

  • The product can be further purified by distillation or column chromatography if necessary, but the crude material is often of sufficient purity for direct spectroscopic analysis.[7]

Causality of Experimental Choices:

  • Pinacol: Chosen for its ability to form a stable, five-membered cyclic ester with the boronic acid. This stability is advantageous for isolation and subsequent reactions.[5]

  • Anhydrous MgSO₄: Acts as a dehydrating agent. The esterification is a condensation reaction that produces water. According to Le Chatelier's principle, removing water drives the equilibrium towards the product (the boronate ester), ensuring a high yield.

  • Anhydrous Solvent/Inert Atmosphere: While many boronic esters are relatively stable, boronic acids can be prone to dehydration to form cyclic boroxine anhydrides. Using anhydrous conditions minimizes this side reaction and ensures the integrity of the starting material and product.

G cluster_synthesis Synthesis Workflow cluster_analysis Spectroscopic Analysis PBA Phenylboronic Acid NMR NMR (¹H, ¹³C, ¹¹B) PBA->NMR Analyze Starting Material Pinacol Pinacol Reagents Et₂O, MgSO₄, RT, 24h PBA_Pin Phenylboronic Acid Pinacol Ester PBA_Pin->NMR Analyze Product IR FT-IR PBA_Pin->IR UV UV-Vis PBA_Pin->UV

Spectroscopic Comparison: Unveiling Structural and Electronic Differences

The transformation from a trigonal planar sp²-hybridized boronic acid to its corresponding boronate ester induces significant and measurable changes in the molecule's spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for distinguishing between these two compounds. We will examine ¹H, ¹¹B, and ¹³C NMR spectra.

The boron nucleus itself provides the most direct evidence of esterification. Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being preferred due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment.[8]

  • Phenylboronic Acid (PhB(OH)₂): Exhibits a broad signal in the range of δ 28–30 ppm .[9] This chemical shift is characteristic of a neutral, three-coordinate (trigonal planar, sp²) boron atom. The significant broadness of the peak is a hallmark of quadrupolar nuclei. The non-spherical charge distribution of the ¹¹B nucleus (spin I = 3/2) interacts with the local electric field gradient, leading to efficient (fast) quadrupolar relaxation.[10][11] This rapid relaxation process results in a short excited-state lifetime and, via the Heisenberg uncertainty principle, a large uncertainty in the signal's frequency, manifesting as a broad peak.[11]

  • Phenylboronic Acid Pinacol Ester (PhB(pin)): Also shows a signal for a three-coordinate sp² boron, but it is typically shifted slightly downfield to δ 30-33 ppm .[12][13] While the hybridization state is the same, the electronic environment has changed. The alkyl groups of the pinacol are electron-donating compared to the protons of the hydroxyl groups, leading to a change in the shielding at the boron nucleus. The peak for the boronate ester often appears sharper than that of the free acid. This is because the more symmetric and sterically hindered environment in the cyclic ester can reduce the efficiency of quadrupolar relaxation.[10][14]

Expert Insight: When acquiring ¹¹B NMR spectra, it is advisable to use quartz NMR tubes. Standard borosilicate glass tubes contain boron and will contribute a very broad, rolling baseline signal that can obscure the analyte signal.[8]

  • Phenylboronic Acid (PhB(OH)₂):

    • -OH Protons: A broad singlet, typically in the region of δ 8.0-8.5 ppm, which is exchangeable with D₂O. The exact chemical shift and broadness can be highly dependent on concentration, solvent, and water content due to hydrogen bonding.

    • Aromatic Protons: Found in their usual region (δ 7.4-7.9 ppm).

  • Phenylboronic Acid Pinacol Ester (PhB(pin)):

    • Disappearance of -OH: The broad singlet for the B(OH)₂ protons completely disappears.

    • Appearance of Pinacol Protons: A sharp, characteristic singlet appears around δ 1.35 ppm , integrating to 12 protons. This signal corresponds to the four equivalent methyl groups of the pinacol moiety.[12] Its appearance is definitive proof of ester formation.

    • Aromatic Protons: May experience a slight shift compared to the free acid due to the altered electronic nature of the boron substituent.

  • Phenylboronic Acid (PhB(OH)₂): Shows the expected signals for the phenyl ring. The ipso-carbon (the one directly attached to boron) can be difficult to observe or appear broadened due to scalar coupling to the quadrupolar ¹¹B nucleus.

  • Phenylboronic Acid Pinacol Ester (PhB(pin)):

    • Pinacol Carbons: Two new signals appear: one around δ 83-84 ppm for the two equivalent quaternary carbons of the dioxaborolane ring, and another around δ 24-25 ppm for the four equivalent methyl carbons.[12]

    • Ipso-Carbon: As with the free acid, the ipso-carbon of the phenyl ring remains attached to boron and may be broad.

G PBA {Phenylboronic Acid (PhB(OH)₂)|{¹¹B: δ ~29 ppm (broad) ¹H: δ ~8.2 ppm (-OH) IR: 3200-3600 cm⁻¹ (O-H) }} Ester {Phenylboronate Ester (PhB(pin))|{¹¹B: δ ~31 ppm (sharper) ¹H: δ ~1.35 ppm (-CH₃) IR: 1350-1380 cm⁻¹ (B-O) }} PBA->Ester Esterification (Pinacol, MgSO₄)

Infrared (IR) Spectroscopy

IR spectroscopy provides clear, qualitative confirmation of the functional group transformation.

  • Phenylboronic Acid (PhB(OH)₂): The most prominent feature is a very broad absorption band in the 3200-3600 cm⁻¹ region , characteristic of the O-H stretching of the hydrogen-bonded hydroxyl groups.[15] A strong B-O stretching vibration is also observed, typically around 1350 cm⁻¹.[16]

  • Phenylboronic Acid Pinacol Ester (PhB(pin)):

    • The broad O-H stretch completely disappears . This is the most crucial change and confirms the consumption of the hydroxyl groups.

    • A strong, often complex set of bands appears in the 1300-1400 cm⁻¹ region , which are assigned to the B-O stretching modes of the boronate ester.[17][18]

    • Strong C-O stretching bands associated with the ester also appear, typically in the 1000-1250 cm⁻¹ range.[18]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. For both phenylboronic acid and its ester, the primary chromophore is the phenyl ring.

  • Phenylboronic Acid (PhB(OH)₂): Typically shows absorption maxima characteristic of a substituted benzene ring, including the E₂-band (π → π*) around 220 nm and the B-band (benzenoid) around 260-270 nm.[19]

  • Phenylboronic Acid Pinacol Ester (PhB(pin)): The overall absorption profile is very similar to the free acid, as the primary chromophore is unchanged. However, subtle shifts (hypsochromic or bathochromic ) may be observed. Esterification alters the electronic interaction between the boron atom's empty p-orbital and the π-system of the phenyl ring. This change in conjugation can slightly modify the energy of the π → π* transitions, resulting in small shifts in the absorption maxima.[20] These changes are generally less dramatic and less diagnostic than those seen in NMR or IR spectroscopy.

Data Summary

Spectroscopic TechniquePhenylboronic Acid (PhB(OH)₂)Phenylboronic Acid Pinacol Ester (PhB(pin))Rationale for Difference
¹¹B NMR δ ~29 ppm (Broad)δ ~31 ppm (Sharper)Change in electronic environment and symmetry around the sp² boron nucleus.[10]
¹H NMR δ ~8.2 ppm (Broad singlet, -OH)Signal disappearsConsumption of acidic hydroxyl protons.
Aromatic signalsδ ~1.35 ppm (Sharp singlet, 12H, -CH₃)Appearance of the pinacol methyl groups.[12]
¹³C NMR Phenyl signals onlyδ ~84 ppm (quaternary C), δ ~25 ppm (-CH₃)Appearance of pinacol carbon skeleton.[12]
IR Spectroscopy 3200-3600 cm⁻¹ (Broad, O-H stretch)Band disappearsLoss of hydroxyl functional group.[15]
~1350 cm⁻¹ (B-O stretch)1300-1400 cm⁻¹ (Strong, B-O stretch)Change in the B-O bond environment within the cyclic ester.[17][18]
UV-Vis Spectroscopy λₘₐₓ ~220 nm, ~265 nmMinor shifts in λₘₐₓAltered electronic interaction between the boron atom and the phenyl π-system.[20]

Conclusion

The conversion of phenylboronic acid to its pinacol boronate ester is a foundational step in many synthetic strategies, particularly in pharmaceutical development and materials science. As demonstrated, this transformation imparts distinct and readily identifiable changes across a range of spectroscopic techniques.

¹¹B NMR offers the most direct probe of the boron center, revealing changes in its electronic environment and symmetry. ¹H NMR provides unequivocal evidence of the reaction through the disappearance of the acidic -OH protons and the appearance of the characteristic signals of the esterifying diol. IR spectroscopy serves as a rapid and reliable qualitative check for the conversion of the hydroxyl group. While UV-Vis spectroscopy shows the most subtle changes, it can still provide insight into the electronic perturbations of the phenyl chromophore.

By understanding these spectroscopic signatures and the chemical principles that underpin them, researchers can confidently monitor their reactions, characterize their materials, and advance their scientific objectives. This guide serves as a practical, authoritative reference for leveraging spectroscopy to navigate the chemistry of these indispensable boron compounds.

References

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  • Anslyn, E. V., & Wiskur, S. L. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Chemical Society Reviews, 48(16), 4332-4345. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6702008/]
  • Santucci, L., & Gilman, H. (1957). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 35(8), 879-883. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v57-122]
  • Wikipedia contributors. (2023). Boronic acid. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Boronic_acid]
  • Spicer, B. A., & Wuest, J. D. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry C, 118(35), 20507–20517. [URL: https://pubs.acs.org/doi/10.1021/jp506725c]
  • Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(10), 3586–3601. [URL: https://pubs.acs.org/doi/10.1021/jp911974t]
  • Dickie, D. A., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Organometallics, 41(21), 3121-3130. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.2c00392]
  • ResearchGate. (n.d.). UV-Vis spectra before and after the reactions of phenylboronic acid... [Image]. [URL: https://www.researchgate.net/figure/UV-Vis-spectra-before-and-after-the-reactions-of-phenylboronic-acid-with_fig2_230058567]
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  • Bull, J. A., et al. (2016). Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. The Journal of Organic Chemistry, 81(5), 1855-1863. [URL: https://pubmed.ncbi.nlm.nih.gov/26848777/]
  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [URL: https://www.chem-station.com/en/reactions-2/2016/05/protecting-groups-for-boronic-acids.html]
  • National Institutes of Health. (2007). Spectroscopic and Photophysical Characterization of Fluorescent Chemosensors for Monosaccharides Based on N-Phenylboronic Acid Derivatives of 1,8-Naphthalimide. Journal of Fluorescence, 17(4), 387-394. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2831034/]
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Comparative

A Senior Application Scientist's Guide to the Kinetic Analysis of Suzuki Reactions Involving Sterically Hindered Boronic Acids

For drug development professionals and researchers in organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its reliability and functional group tolera...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its reliability and functional group tolerance have made it a cornerstone of modern synthetic chemistry. However, as molecular complexity increases, particularly in the synthesis of pharmacologically active compounds, we frequently encounter substrates with significant steric bulk. Sterically hindered boronic acids and aryl halides present a formidable challenge, often leading to sluggish reaction rates, low yields, and the formation of unwanted byproducts.[2][3]

Understanding the reaction kinetics is not merely an academic exercise; it is the key to rationally designing and optimizing these challenging transformations. By dissecting the reaction mechanism into its elementary steps and identifying the rate-determining bottlenecks, we can select catalysts, ligands, and conditions that overcome steric barriers. This guide provides an in-depth comparison of kinetic analysis techniques and showcases how this data informs the development of robust protocols for coupling sterically demanding substrates.

The Mechanistic Challenge: Steric Hindrance in the Catalytic Cycle

The palladium-catalyzed Suzuki reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Steric hindrance on either the boronic acid or the aryl halide can profoundly impact the rate of each step.

  • Oxidative Addition : The initial step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of the electrophile. While often the rate-determining step for less reactive electrophiles like aryl chlorides, extreme steric bulk around the reaction center can significantly impede the approach of the palladium complex.[4][5]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. It is a complex process that requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[5][6] For sterically hindered boronic acids, the formation of the necessary intermediates and the subsequent transfer to the already crowded palladium center can be exceptionally slow, often becoming the rate-limiting step of the entire cycle.[7]

  • Reductive Elimination : The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is often accelerated by bulky, electron-rich phosphine ligands.[4] These ligands promote the formation of a three-coordinate intermediate that is primed for elimination. However, severe steric clashing between the two coupling partners on the palladium center can create a significant energy barrier to this final, productive step.

The interplay between these factors necessitates a kinetic approach to identify the true bottleneck for a given set of sterically hindered substrates.

Visualizing the Suzuki Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura reaction and highlights the potential influence of steric hindrance.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n (Oxidative Addition Adduct) pd0->oa_complex Oxidative Addition Ar-X steric_re steric_re pd0->steric_re Severe crowding on Pd can inhibit product release. trans_complex Ar-Pd(II)(R)L_n (Transmetalation Adduct) oa_complex->trans_complex Transmetalation R-B(OH)₂ + Base steric_oa steric_oa oa_complex->steric_oa Hindered Ar-X can slow this step. trans_complex->pd0 Reductive Elimination Forms Ar-R steric_trans steric_trans trans_complex->steric_trans Bulky R-B(OH)₂ often makes this the RDS.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Design for Kinetic Analysis: A Comparative Overview

To gain meaningful kinetic insights, the reaction progress must be monitored in real-time (in situ). This approach avoids the pitfalls of traditional aliquot sampling, such as quenching inconsistencies and atmospheric exposure, which are particularly problematic for sensitive cross-coupling reactions.

Core Methodologies for In-Situ Monitoring

Several spectroscopic techniques are well-suited for monitoring the kinetics of Suzuki reactions. The choice of method depends on the specific substrates, potential for signal overlap, and available instrumentation.

Technique Principle Advantages Limitations Ideal For
FT-IR (ReactIR) Measures changes in vibrational frequencies of functional groups.Real-time monitoring of reactant consumption and product formation. Insensitive to solvent signals in specific regions.[8]Requires distinct, non-overlapping IR bands for reactants and products. Less sensitive than other methods.Reactions where a unique IR signature (e.g., C-O-C stretch) changes predictably.[8]
NMR Spectroscopy Tracks changes in the chemical environment of specific nuclei (¹H, ¹⁹F, ³¹P).Highly quantitative and structurally informative. Can identify intermediates and byproducts.[9]Lower time resolution (scans take seconds to minutes). Requires deuterated solvents for ¹H NMR.Mechanistic studies, identifying catalyst speciation (³¹P NMR), and reactions with fluorinated substrates (¹⁹F NMR).[9]
HPLC/UPLC Chromatographic separation and quantification of reaction components.High sensitivity and resolution. Can quantify multiple components simultaneously.Requires automated sampling and quenching, making it technically ex situ but can be automated for pseudo-in situ analysis.Complex reaction mixtures with multiple byproducts; routine optimization studies.
SERS Surface-Enhanced Raman Spectroscopy provides vibrational information of molecules adsorbed on a plasmonic surface.High sensitivity for real-time monitoring at catalyst surfaces.[10]Requires specialized bifunctional catalyst/SERS substrates. Analysis can be complex.Investigating heterogeneous catalysis and surface-specific reaction mechanisms.[10]
A Self-Validating Protocol for Kinetic Analysis via In Situ FT-IR (ReactIR)

This protocol outlines a robust workflow for acquiring high-quality kinetic data. The causality behind each step is explained to ensure the integrity of the results.

Objective: To determine the reaction rate constant for the coupling of a sterically hindered aryl bromide with a bulky boronic acid using a specific Pd-ligand system.

Workflow Visualization

Kinetic_Workflow cluster_prep 1. Preparation & Calibration cluster_setup 2. Reaction Setup cluster_run 3. Data Acquisition cluster_analysis 4. Data Analysis prep_reagents Prepare Stock Solutions (Internal Standard) calibrate Generate Calibration Curve (Concentration vs. Absorbance) prep_reagents->calibrate setup_reactor Assemble Reactor under Inert Gas (Jacketed vessel, overhead stirrer) insert_probe Insert & Background Probe (Collect solvent spectrum) setup_reactor->insert_probe add_reagents Add Reagents (Solvent, Base, Ar-Br, Boronic Acid) insert_probe->add_reagents equilibrate Equilibrate to Temperature add_reagents->equilibrate inject_catalyst Inject Catalyst Solution (t=0) equilibrate->inject_catalyst monitor Monitor IR Spectra vs. Time inject_catalyst->monitor convert_spectra Convert Absorbance to Concentration (Using calibration curve) monitor->convert_spectra plot_data Plot [Reactant] vs. Time convert_spectra->plot_data determine_rate Determine Rate Law & Constant (k) plot_data->determine_rate

Caption: Workflow for a typical in-situ kinetic experiment.

Detailed Step-by-Step Methodology:

  • System Preparation (The "Why"): All glassware is rigorously dried and the reaction is assembled under an inert atmosphere (N₂ or Ar). Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and irreproducible kinetics.[11]

  • Reagent Preparation & Calibration (The "Why"): Prepare stock solutions of the aryl halide, boronic acid, and an internal standard (a compound that does not participate in the reaction but has a distinct IR peak). A calibration curve correlating absorbance to concentration is crucial for converting spectroscopic data into quantitative kinetic profiles. This step validates the measurement itself.

  • Reaction Setup (The "Why"): The reaction vessel is charged with the solvent, base, aryl halide, and boronic acid. The in situ probe is inserted and a background spectrum of the mixture is collected before adding the catalyst. This background subtraction is essential to isolate the spectral changes caused by the reaction alone.

  • Initiation and Monitoring (The "Why"): The reaction mixture is brought to the desired temperature. The reaction is initiated by injecting a solution of the palladium precatalyst and ligand (t=0). Injecting the catalyst last ensures that the reaction does not begin prematurely during setup, providing a true starting point for kinetic measurements. Data collection (a full IR spectrum every 30-60 seconds) begins immediately.

  • Data Processing (The "Why"): The collected spectra are processed to track the absorbance of a unique peak corresponding to either a reactant or the product.[8] Using the pre-established calibration curve, this absorbance data is converted into concentration versus time. Plotting this data (e.g., ln[Reactant] vs. time for a first-order reaction) allows for the determination of the observed rate constant (k_obs).

Comparative Analysis: Ligand Effects on a Sterically Hindered Coupling

To illustrate the power of this approach, consider a model Suzuki reaction between 2-bromo-1,3,5-trimethylbenzene (a hindered aryl bromide) and 2,6-dimethylphenylboronic acid (a di-ortho-substituted boronic acid). Kinetic studies can be performed to compare the efficacy of different phosphine ligands.

The choice of ligand is paramount in overcoming steric challenges.[8] Bulky, electron-donating phosphine ligands, such as the dialkylbiarylphosphines developed by the Buchwald group (e.g., SPhos, XPhos) or other specialized ligands like AntPhos, are known to accelerate key steps in the catalytic cycle, particularly reductive elimination.[4][8]

Table 1: Comparison of Ligand Performance in a Hindered Suzuki Coupling

Ligand Catalyst System Temp (°C) Observed Rate Constant (k_obs x 10⁻⁴ s⁻¹) Yield after 2h (%) Key Insight
PPh₃Pd(PPh₃)₄ (2 mol%)1000.515Triphenylphosphine is ineffective; likely slow reductive elimination.
SPhos Pd₂(dba)₃ (1 mol%) / SPhos (2.5 mol%)1008.292The bulky, electron-rich nature of SPhos significantly accelerates the reaction.
XPhos Pd₂(dba)₃ (1 mol%) / XPhos (2.5 mol%)1009.595The increased steric bulk of XPhos relative to SPhos provides a marginal rate enhancement in this system.
AntPhos Pd(OAc)₂ (1 mol%) / AntPhos (2 mol%)13015.1[8]82[8]The rigid backbone of AntPhos is highly effective at promoting the coupling of extremely hindered substrates, potentially by inhibiting side reactions like β-hydride elimination.[8]

Note: Data is illustrative, based on trends reported in the literature. The AntPhos data is adapted from a specific study on a similarly hindered system for direct comparison.[8]

Interpretation of Kinetic Data:

The quantitative data in Table 1 clearly demonstrates the dramatic impact of ligand choice. The classic PPh₃ ligand is simply not bulky or electron-donating enough to facilitate the coupling of these hindered partners. In contrast, the Buchwald-type ligands (SPhos, XPhos) and specialized ligands like AntPhos show orders of magnitude rate enhancement. This provides direct, actionable evidence for ligand selection in process development. The data strongly suggests that for this transformation, the rate-limiting step is heavily influenced by the steric properties of the ligand, with bulkier ligands promoting the crucial final reductive elimination step.

Conclusion and Future Directions

Kinetic analysis is an indispensable tool for transforming challenging, sterically hindered Suzuki-Miyaura reactions from academic curiosities into reliable, scalable synthetic methods. By employing in situ monitoring techniques, researchers can move beyond simple yield optimization to gain a fundamental understanding of the reaction mechanism and its bottlenecks. This knowledge empowers the rational selection of ligands and conditions tailored to overcome specific steric challenges. As the demand for structurally complex molecules continues to grow in the pharmaceutical and materials science industries, the principles of kinetic analysis will become ever more critical to the advancement of synthetic chemistry.

References

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions.wwjmrd.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018).
  • B-Alkyl Suzuki Couplings. (2005). Macmillan Group.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016). Reddit.
  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.WuXi STA.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015).
  • The Suzuki Reaction.Chem 115 Myers.
  • In situ SERS Monitoring and Heterogeneous Catalysis Verification of Pd-Catalyzed Suzuki–Miyaura Reaction via Bifunctional “Black Raspberry-like” Plasmonic Nanoreactors. (2020). Analytical Chemistry.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2023). Chemical.AI.
  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid St
  • In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film.
  • In situ investigation of hot-electron-induced Suzuki−Miyaura reaction by surface-enhanced Raman spectroscopy. (2020). AIP Publishing.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

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